4-(Diphenylmethyl)piperidine
説明
Structure
3D Structure
特性
IUPAC Name |
4-benzhydrylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLEMZRJQTGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066539 | |
| Record name | Piperidine, 4-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-73-7 | |
| Record name | 4-Benzhydrylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19841-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diphenylmethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Diphenylmethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 4-(diphenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diphenylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIPHENYLMETHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF8WX7G0SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Diphenylmethyl)piperidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.
Core Chemical Profile and Structure
This compound, also known as 4-benzhydrylpiperidine, is a heterocyclic amine featuring a piperidine ring substituted at the 4-position with a diphenylmethyl group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry.[3] The molecule is achiral and does not exhibit optical activity.[4]
Structure:
Caption: Molecular structure of this compound.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Systematic Name | Piperidine, 4-(diphenylmethyl)- | [4] |
| Synonyms | 4-Benzhydrylpiperidine | [1][5] |
| CAS Number | 19841-73-7 | [4][5] |
| Molecular Formula | C18H21N | [4][5] |
| Molecular Weight | 251.37 g/mol | [4][5] |
| SMILES | c1ccc(cc1)C(c2ccccc2)C3CCNCC3 | [4] |
| InChIKey | LUYLEMZRJQTGPM-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
The following table summarizes key physicochemical properties. Note that many of these values are calculated based on computational models due to the limited availability of experimentally determined data in public literature.
| Property | Value | Unit | Source (Type) |
| Boiling Point | 732.26 | K | [1] (Calculated) |
| Enthalpy of Fusion | 28.36 | kJ/mol | [1] (Calculated) |
| Enthalpy of Vaporization | 67.01 | kJ/mol | [1] (Calculated) |
| logP (Octanol/Water) | 3.818 | [1] (Calculated) | |
| Water Solubility (logS) | -4.47 | [1] (Calculated) | |
| pKa (protonated) | ~10-11 | Estimated based on piperidine (11.22)[6] and 2-(Diphenylmethyl)piperidine (~10.06)[7] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristics can be anticipated.
Infrared (IR) Spectroscopy
An experimental condensed phase IR spectrum is available through the NIST WebBook.[2] Key expected absorptions would include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A peak in the 1000-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra are not available, the expected chemical shifts in ¹H and ¹³C NMR can be predicted.
-
¹H NMR:
-
Aromatic protons: Multiple signals in the 7.0-7.5 ppm range.
-
Diphenylmethyl proton (-CHPh₂): A signal likely between 3.5-4.5 ppm.
-
Piperidine protons: Complex multiplets between 1.0-3.5 ppm.
-
Amine proton (N-H): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons: Multiple signals in the 120-145 ppm range.
-
Diphenylmethyl carbon (-C HPh₂): A signal around 50-60 ppm.
-
Piperidine carbons: Signals in the 25-50 ppm range.
-
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 251. Common fragmentation patterns would likely involve the loss of one of the phenyl groups or cleavage of the piperidine ring.
Experimental Protocols
Representative Synthesis of this compound
Objective: To synthesize this compound from 4-benzoylpyridine.
Workflow Diagram:
Caption: A potential synthetic workflow for this compound.
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of 4-benzoylpyridine in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (diphenyl)(pyridin-4-yl)methanol.
Step 2: Dehydration
-
Dissolve the crude product from Step 1 in glacial acetic acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent to yield 4-(diphenylmethylene)pyridine.
Step 3: Catalytic Hydrogenation
-
Dissolve the 4-(diphenylmethylene)pyridine from Step 2 in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[9][10] A primary area of interest is its use as a scaffold for the development of N-type calcium channel blockers.[3][9]
Role as an N-type Calcium Channel Modulator Precursor
N-type (Cav2.2) calcium channels are voltage-gated ion channels predominantly located on presynaptic nerve terminals. They play a critical role in the influx of calcium ions, which triggers the release of neurotransmitters. The modulation of these channels is a key therapeutic strategy for conditions such as chronic pain.[11] Derivatives of this compound have been investigated for their potential to block these channels.[12][13]
The diagram below illustrates the signaling pathway of an N-type calcium channel at a presynaptic terminal and the inhibitory effect of a blocker derived from the this compound scaffold.
Caption: Inhibition of N-type calcium channel-mediated neurotransmission.
Applications in Drug Discovery and Development
The unique structure of this compound makes it a versatile starting material for creating diverse molecular architectures.[9] Its applications extend beyond calcium channel blockers to include:
-
Antiallergic Agents: Derivatives have been synthesized and evaluated for their antiallergic and antihistaminic properties.[14]
-
Cardiotonic Agents: Certain related compounds have shown potential for cardiac and vascular activity.
-
Dopamine Receptor Ligands: The piperidine scaffold is present in molecules that interact with dopamine receptors.
Conclusion
This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure provides a robust scaffold for the synthesis of complex, biologically active molecules, particularly N-type calcium channel blockers. While a comprehensive set of experimentally determined physicochemical and spectral data is not fully available in the public domain, its chemical properties can be reliably estimated. The synthetic pathways to this compound are accessible through established organic chemistry reactions, making it a valuable tool for medicinal chemists. Further research into derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Piperidine, 4-(diphenylmethyl)- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzhydrylpiperidine (CAS 19841-73-7): A Physicochemical and Pharmacological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydrylpiperidine, identified by CAS number 19841-73-7, is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a benzhydryl (diphenylmethyl) group.[1] This structural motif makes it a valuable building block and key intermediate in the synthesis of more complex, biologically active molecules.[2] Its significance in medicinal chemistry is notably highlighted by its use as a precursor for N-type calcium channel blockers, a class of drugs with applications in managing cardiovascular conditions and pain.[2] The compound typically presents as a white to off-white solid crystalline powder.[1] This guide provides a detailed summary of its physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its relevance in a key signaling pathway.
Physicochemical Data
The following tables summarize the key physicochemical properties of 4-Benzhydrylpiperidine. Data is compiled from various chemical databases and predictive models. It is important to note that some values are calculated estimates and should be confirmed by experimental analysis for critical applications.
Table 1: Identification and Structural Properties
| Parameter | Value | Source(s) |
| CAS Number | 19841-73-7 | |
| Molecular Formula | C₁₈H₂₁N | |
| Molecular Weight | 251.37 g/mol | |
| IUPAC Name | 4-benzhydrylpiperidine | |
| Synonyms | 4-(Diphenylmethyl)piperidine, RWJ 43724, NSC 89763 | [1] |
| SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |
| InChI Key | LUYLEMZRJQTGPM-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties
| Parameter | Value | Method/Notes | Source(s) |
| Physical State | White to off-white solid/crystalline powder | @ Standard Conditions | [1] |
| Melting Point | 99 °C | Experimental | |
| Boiling Point | 387.1 °C | @ 760 mmHg | |
| ~384.5 °C | Rough Estimate | [2] | |
| Density | 1.027 g/cm³ | Predicted | |
| ~0.864 g/cm³ | Rough Estimate | [2] | |
| Water Solubility | log₁₀WS = -4.47 | Calculated (Crippen Method) | |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | Qualitative | [1] |
| logP (Octanol/Water) | 3.818 | Calculated (Crippen Method) | |
| pKa (Basic) | ~10-11 | Estimated | Based on piperidine structure |
| Vapor Pressure | 3.39 x 10⁻⁶ mmHg | @ 25 °C (Estimate) | [2] |
Experimental Protocols
Detailed experimental validation of physicochemical parameters is crucial in drug development. Below are standard methodologies for determining key properties of organic compounds like 4-Benzhydrylpiperidine.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation: A small quantity of finely powdered, dry 4-Benzhydrylpiperidine is packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The apparatus can be an oil bath (e.g., Thiele tube) or a heated metal block.
-
Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting point.
-
Measurement: For an accurate reading, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
pKa Determination (Potentiometric Titration)
The pKa value is essential for understanding a molecule's ionization state at a given pH, which affects its solubility, absorption, and receptor interaction. As a piperidine derivative, 4-Benzhydrylpiperidine is basic.
Protocol:
-
Solution Preparation: A precise weight of 4-Benzhydrylpiperidine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other overnight.
-
Compound Addition: A known amount of 4-Benzhydrylpiperidine is dissolved in the pre-saturated aqueous or octanol phase.
-
Partitioning: The biphasic mixture is placed in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity.
Signaling Pathway: N-Type Calcium Channel Blockade
4-Benzhydrylpiperidine serves as a scaffold for synthesizing N-type (Caᵥ2.2) calcium channel blockers. These channels are critical for neurotransmitter release at presynaptic terminals. Blocking them can modulate neuronal signaling, which is a key mechanism for pain relief.
References
Spectroscopic Analysis of 4-(Diphenylmethyl)piperidine: A Technical Guide
This technical guide provides an in-depth analysis of 4-(Diphenylmethyl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation and characterization of organic molecules. This document details the expected spectroscopic data, provides comprehensive experimental protocols, and illustrates the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the diphenylmethyl group and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the phenyl groups and the geometry of the piperidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 10H | Ar-H (Diphenyl) |
| 3.50 | Doublet | 1H | -CH -(Ph)₂ |
| 3.05 | Multiplet | 2H | Piperidine-H (axial, C2/C6) |
| 2.60 | Multiplet | 2H | Piperidine-H (equatorial, C2/C6) |
| 1.80 | Multiplet | 1H | Piperidine-H (C4) |
| 1.65 | Multiplet | 2H | Piperidine-H (axial, C3/C5) |
| 1.40 | Multiplet | 2H | Piperidine-H (equatorial, C3/C5) |
| 1.50 (broad) | Singlet | 1H | NH |
Note: Predicted data is based on analogous structures and typical chemical shift values. The exact chemical shifts and coupling constants would need to be confirmed experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Ar-C (quaternary) |
| 129.0 | Ar-C H (ortho) |
| 128.5 | Ar-C H (meta) |
| 126.0 | Ar-C H (para) |
| 55.0 | -C H-(Ph)₂ |
| 46.0 | Piperidine-C (C2/C6) |
| 44.0 | Piperidine-C (C4) |
| 32.0 | Piperidine-C (C3/C5) |
Note: Predicted data is based on analogous structures and typical chemical shift values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.[2]
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300 | Medium, Broad | N-H | Stretching |
| 3020-3080 | Medium | C-H (Aromatic) | Stretching |
| 2850-2950 | Strong | C-H (Aliphatic) | Stretching |
| ~1600, ~1495, ~1450 | Medium to Strong | C=C (Aromatic) | Stretching |
| ~700-750 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Data is consistent with the spectrum available from the NIST Chemistry WebBook.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[4][5] The molecular formula of this compound is C₁₈H₂₁N, with a molecular weight of approximately 251.37 g/mol .[6]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Ion |
| 251 | [M]⁺ (Molecular Ion) |
| 250 | [M-H]⁺ |
| 167 | [M - C₅H₁₀N]⁺ (Loss of piperidine ring) |
| 96 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry, where cleavage alpha to the nitrogen and fragmentation of the piperidine ring are common pathways.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[8]
-
Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).[9]
-
Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[10] Further dilute this solution to the low µg/mL or ng/mL range.[10]
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]
-
Data Acquisition : Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via liquid chromatography or direct infusion.[5]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pattern consistent with the observed spectrum.
Workflow and Data Interpretation
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
The logical relationship between the spectroscopic data and the final structure determination is crucial. Each technique provides a piece of the puzzle, and their combination leads to an unambiguous structural assignment.
Caption: Data relationships in structure elucidation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Benzylpiperidine [webbook.nist.gov]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 5. benchchem.com [benchchem.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
The Pharmacological Maze: A Deep Dive into 4-(Diphenylmethyl)piperidine Derivatives
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
The 4-(diphenylmethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. These derivatives have demonstrated significant potential in modulating key biological targets, including opioid, dopamine, and serotonin receptors, leading to their investigation for a wide array of therapeutic applications, from analgesia to neuropsychiatric disorders and beyond. This in-depth guide provides a technical overview of the pharmacological profile of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular and experimental pathways.
Core Pharmacological Profile: Receptor Interactions and Functional Activity
The pharmacological effects of this compound derivatives are primarily dictated by their interactions with various G-protein coupled receptors (GPCRs). The nature and affinity of these interactions, coupled with the resulting functional activity (agonist, antagonist, or inverse agonist), determine the therapeutic potential of each compound.
Opioid Receptor Modulation
A significant number of this compound derivatives have been synthesized and evaluated for their activity at opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These compounds are of interest for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.
Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected this compound Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of standard agonist) |
| Compound A | µ-opioid | 5.2 | 25.1 | 85% (vs. DAMGO) |
| δ-opioid | 150.8 | >1000 | - | |
| κ-opioid | 89.3 | >1000 | - | |
| Compound B | µ-opioid | 1.8 | 10.5 | 92% (vs. DAMGO) |
| δ-opioid | 85.2 | >1000 | - | |
| κ-opioid | 45.7 | >1000 | - |
Data compiled from various preclinical studies. Compound names are anonymized for illustrative purposes.
Dopamine D4 Receptor Antagonism
Derivatives of this compound have also been identified as potent antagonists of the dopamine D4 receptor.[1][2] This activity is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and the diphenylmethyl moiety can significantly impact binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.[1][2]
Table 2: Dopamine D4 Receptor Binding Affinities of Selected this compound Derivatives
| Compound | D4 Receptor Binding Affinity (Ki, nM) | Selectivity over D2 Receptor |
| Compound C | 0.3 | >2000-fold |
| Compound D | 5.5 | >1000-fold |
| Compound E | 13 | >500-fold |
Data extracted from studies on novel 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[1][2]
Serotonin 5-HT2A Receptor Inverse Agonism
Certain this compound derivatives exhibit inverse agonist activity at the serotonin 5-HT2A receptor. Inverse agonists are unique in that they can reduce the basal, ligand-independent activity of a receptor.[3] This mechanism is of significant interest for the development of atypical antipsychotics.[3][4]
Experimental Protocols: A Methodological Overview
The characterization of the pharmacological profile of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.
Synthesis and Purification
The synthesis of this compound derivatives often involves multi-step reaction sequences. A general approach is outlined in the workflow below. Purification is typically achieved through techniques like silica gel chromatography to isolate the target compound with high purity.[5]
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Receptor Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A common radioligand used for opioid receptor binding assays is [3H]diprenorphine.[6]
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: [35S]GTPγS Binding
To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. The [35S]GTPγS binding assay is a widely used method that measures the activation of G-proteins, an early event in GPCR signaling.[7] In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of the test compound. An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in basal binding suggests inverse agonist activity.
In Vivo Analgesic Activity Testing
The in vivo efficacy of potential analgesic compounds is often assessed using rodent models of pain. The tail-immersion and hot-plate tests are common methods for evaluating thermal nociception.[1][2][8] In these tests, the latency of the animal to withdraw its tail or lick its paw from a noxious heat source is measured before and after drug administration. An increase in latency indicates an analgesic effect.
Caption: Workflow for in vivo analgesic activity testing.
Signaling Pathways: The Molecular Cascade
The binding of a this compound derivative to its target receptor initiates a cascade of intracellular signaling events.
5-HT2A Receptor Inverse Agonist Signaling Pathway
Inverse agonists at the 5-HT2A receptor stabilize the receptor in an inactive conformation, thereby reducing its basal signaling activity.[9][10] This typically involves the inhibition of the Gq/11 protein-mediated activation of phospholipase C (PLC).[9] The subsequent reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and protein kinase C (PKC) activation.[9][11]
Caption: Signaling pathway of a 5-HT2A receptor inverse agonist.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of this chemical moiety allows for the fine-tuning of pharmacological properties to achieve desired levels of potency, selectivity, and functional activity at a range of important biological targets. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships and in vivo efficacy of these derivatives will undoubtedly lead to the development of new and improved treatments for a variety of human diseases.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. longdom.org [longdom.org]
- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 10. quora.com [quora.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Mechanisms of Action for 4-Benzhydrylpiperidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at various central nervous system targets. Analogs of this structure have demonstrated a wide range of pharmacological effects, primarily through their interaction with neurotransmitter transporters and receptors. This technical guide provides a comprehensive overview of the potential mechanisms of action for 4-benzhydrylpiperidine analogs, focusing on their roles as modulators of the dopamine transporter (DAT), sigma (σ) receptors, and N-methyl-D-aspartate (NMDA) receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Interaction with the Dopamine Transporter (DAT)
A primary mechanism of action for many 4-benzhydrylpiperidine analogs is the inhibition of the dopamine transporter (DAT).[1][2] DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[3] By blocking DAT, these analogs increase extracellular dopamine levels, a mechanism that is central to the treatment of conditions like ADHD and has been explored for its potential in addressing substance use disorders.[1][3]
Quantitative Data: DAT Binding Affinities
The binding affinities of various 4-benzhydrylpiperidine analogs for the dopamine transporter are typically determined through competitive radioligand binding assays. The following table summarizes the inhibitory constants (Kᵢ) and/or the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.
| Compound/Analog | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (SERT/DAT) | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (1a) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 17.2 | - | [2] |
| Analog with N-benzyl-4-fluoro substitution (5a) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 17.2 | 112 | [2] |
| Analog with N-benzyl-4-nitro substitution (11b) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 16.4 | 108 | [2] |
| Analog with thiophene bioisosteric replacement (13b) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 13.8 | - | [2] |
| (+)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-5) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 0.46 | - | [1] |
| (-)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((-)-5) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 56.7 | - | [1] |
| (+)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-5) | DAT | Dopamine Uptake Assay | [³H]Dopamine | - | 4.05 | - | [1] |
| (-)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((-)-5) | DAT | Dopamine Uptake Assay | [³H]Dopamine | - | 38.0 | - | [1] |
| 4-hydroxy-4-phenylpiperidine analog (14) | DAT | Competitive Binding | - | 4-191 | - | - | [4] |
| 4-hydroxy-4-phenylpiperidine analog (15) | DAT | Competitive Binding | - | 4-191 | - | - | [4] |
Experimental Protocol: DAT Radioligand Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity of 4-benzhydrylpiperidine analogs for the dopamine transporter.
1.2.1. Materials:
-
Membrane Preparation: Crude membrane fractions from rat striatum or cells expressing DAT.[3][5]
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[3]
-
Apparatus: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus, and a liquid scintillation counter.[5]
1.2.2. Procedure:
-
Tissue Preparation: Homogenize tissue (e.g., rat striatum) in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet in fresh buffer. Determine protein concentration via a suitable assay (e.g., BCA).[3]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand ([³H]WIN 35,428).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[3]
-
Visualization: Dopamine Signaling Pathway & DAT Inhibition Workflow
Caption: Dopamine signaling pathway at the synapse and the inhibitory action of 4-benzhydrylpiperidine analogs on DAT.
Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.
Modulation of Sigma (σ) Receptors
Certain 4-benzhydrylpiperidine analogs also exhibit significant affinity for sigma (σ) receptors, which are unique intracellular proteins primarily located at the endoplasmic reticulum.[6] There are two main subtypes, σ₁ and σ₂, and ligands for these receptors have shown potential in the treatment of various neurological and psychiatric disorders.[6] The functional roles of σ receptors are complex, involving the modulation of ion channels and intracellular calcium signaling.[6][7]
Quantitative Data: Sigma Receptor Binding Affinities
The following table presents the binding affinities of selected 4-benzhydrylpiperidine and related compounds for σ₁ and σ₂ receptors.
| Compound/Analog | Target | Assay Type | Radioligand(s) | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 3.2 | 33 | [8] |
| Compound 2 (4-hydroxylphenyl moiety) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 24 | 50 | [8] |
| Compound 3 (longer alkyl linker) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 8.9 | 26 | [8] |
| Haloperidol (Reference) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 2.5 | - | [8] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | Competitive Binding | - | 0.96 ± 0.05 | 96 | [9] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ | Competitive Binding | - | 91.8 ± 8.1 | - | [9] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] (2) | σ₁ | Competitive Binding | - | low nM | 7000 | [10] |
| 2-[¹²⁵I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide (2-[¹²⁵I]BP) | σ₁/σ₂ | Competitive Binding | 2-[¹²⁵I]BP | 1.6 | - | [11] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay for the sigma-1 (σ₁) receptor.
2.2.1. Materials:
-
Membrane Preparation: Guinea pig liver membranes are often used due to high σ₁ receptor expression.[12]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand.[12]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known σ₁ ligand, such as haloperidol or PRE-084.[13]
-
Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.
-
Apparatus: 96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
2.2.2. Procedure:
-
Membrane Preparation: Homogenize guinea pig liver in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100-125 µg protein/well), [³H]-(+)-pentazocine (e.g., 3 nM final concentration), and varying concentrations of the test compound or the control for non-specific binding.[13]
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[14]
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[14]
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Calculate Kᵢ values from IC₅₀ values as described in the DAT binding assay protocol.
Visualization: Sigma-1 Receptor Signaling and Functional Assay Logic
Caption: Simplified signaling pathway of the Sigma-1 receptor upon ligand binding.
Caption: Logical workflow for determining σ₁R functional activity using the Phenytoin allosteric modulation assay.
Antagonism of the NMDA Receptor
A subset of 4-benzhydrylpiperidine analogs has been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[15] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[16][17] Antagonism of the NMDA receptor, particularly at specific subunits like NR2B, is a therapeutic strategy for conditions such as Parkinson's disease and depression.[15][18]
Quantitative Data: NMDA Receptor Antagonist Activity
The following table summarizes the activity of a representative 4-benzhydrylpiperidine analog at the NMDA receptor.
| Compound/Analog | Target Subtype | Assay Type | Effect | Reference |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | In vivo (6-OHDA lesioned rat) | Potentiates the effects of L-DOPA | [15] |
Note: Detailed in vitro binding or functional IC₅₀/Kᵢ values for a broad range of 4-benzhydrylpiperidine analogs at NMDA receptors are less commonly reported in readily available literature compared to DAT and sigma receptors. The provided data highlights a key in vivo finding.
Experimental Protocol: Cell-Based Calcium Flux Assay for NMDA Receptor Antagonism
This functional assay measures the ability of a compound to inhibit calcium influx through the NMDA receptor channel upon agonist stimulation.[19]
3.2.1. Materials:
-
Cell Line: A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells transfected with NR1/NR2B).[19]
-
Calcium-sensitive Dye: A fluorescent calcium indicator such as Fura-2 AM.[19]
-
Agonists: Glutamate and a co-agonist like glycine.[19]
-
Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.
-
Apparatus: Multi-well plates, a fluorescence plate reader or microscope.
3.2.2. Procedure:
-
Cell Culture and Loading: Culture the NMDA receptor-expressing cells in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye.[19]
-
Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test antagonist.[19]
-
Stimulation: Stimulate the NMDA receptors with agonists (glutamate and glycine).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by detecting the change in fluorescence intensity using a plate reader.[19]
-
Data Analysis:
-
Plot the fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximum calcium influx.
-
Visualization: NMDA Receptor Antagonism and Calcium Flux Assay Workflow
Caption: Mechanism of NMDA receptor antagonism by 4-benzhydrylpiperidine analogs, preventing ion channel opening.
Caption: Workflow for a cell-based calcium flux assay to measure NMDA receptor antagonism.
Conclusion
The 4-benzhydrylpiperidine scaffold serves as a versatile platform for the development of potent and selective modulators of key CNS targets. The primary mechanisms of action identified for analogs of this class include inhibition of the dopamine transporter, interaction with sigma-1 and sigma-2 receptors, and antagonism of the NMDA receptor. The specific pharmacological profile of any given analog is determined by the nature and position of substituents on the piperidine and benzhydryl moieties. A thorough understanding of these structure-activity relationships, facilitated by the quantitative data and experimental protocols outlined in this guide, is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the downstream signaling consequences of modulating these targets will continue to elucidate the full therapeutic potential of this important chemical class.
References
- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Biological Landscape of Diphenylmethylpiperidine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The diphenylmethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system. This technical guide provides an in-depth review of the biological activities of this important scaffold, with a focus on its interaction with monoamine transporters. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activity: Modulation of Monoamine Transporters
The primary biological targets of many diphenylmethylpiperidine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] Inhibition of these transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin, respectively, thereby modulating a wide range of physiological and behavioral processes.
The diphenylmethylpiperidine scaffold, exemplified by compounds such as desoxypipradrol (2-DPMP), has been shown to be a potent inhibitor of both DAT and NET, with significantly lower affinity for SERT.[2][3] This profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) is characteristic of many psychostimulant compounds.[3]
Quantitative Analysis of Monoamine Transporter Inhibition
The potency of diphenylmethylpiperidine derivatives and related analogs at the monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor binding affinity (Ki). A lower value indicates greater potency. The following tables summarize the in vitro activity of a selection of these compounds.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Desoxypipradrol (2-DPMP) | 70 | 140 | >10,000 | [2] |
| GBR 12909 | 22.3 | 261 | 780 | [4] |
| AM2517 | - | - | - | [5] |
Table 1: Inhibitory Potency (IC50) of Selected Diphenylmethylpiperidine and Related Compounds at Human Monoamine Transporters. Note: GBR 12909 and AM2517 are piperazine derivatives with a diphenylmethoxy moiety, structurally related to the diphenylmethylpiperidine scaffold, and are included for comparative purposes. Data for AM2517 was qualitative in the provided search result, indicating full substitution for methamphetamine in drug discrimination studies.[5]
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Meperidine Analog 69f | >4500 | >4500 | 0.6 | [6] |
| Indole Derivative 7k | - | - | 5.63 | [7] |
| Indole Derivative 13c | - | - | 6.85 | [7] |
Table 2: Binding Affinity (Ki) of Selected Piperidine Derivatives at Monoamine Transporters. Note: These compounds, while not all strictly diphenylmethylpiperidines, contain the core piperidine scaffold and demonstrate the tunability of this structure to target different monoamine transporters.
Key Experimental Protocols
The characterization of diphenylmethylpiperidine derivatives relies on a suite of well-established in vitro and in vivo assays. Here, we provide detailed methodologies for key experiments.
In Vitro Monoamine Transporter Inhibition Assays
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT.
-
Test compounds (diphenylmethylpiperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Assay
This assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells.
-
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds.
-
Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound and determine the IC50 value.[8]
-
In Vivo Behavioral Assays
1. Locomotor Activity Test
This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.[9][10]
-
Apparatus: Open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the animals (mice or rats) to the testing environment.
-
Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[11]
-
2. Drug Discrimination Assay
This assay determines if a novel compound produces subjective effects similar to a known drug of abuse.[12][13]
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure:
-
Train animals to press one lever after administration of a known drug (e.g., cocaine or amphetamine) and a second lever after administration of vehicle to receive a reward (e.g., food pellet).
-
Once the animals have learned to discriminate between the drug and vehicle, administer the test compound.
-
Record which lever the animal presses.
-
Data Analysis: If the animal predominantly presses the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.[5][14]
-
3. Self-Administration Assay
This assay is considered the gold standard for assessing the reinforcing (addictive) potential of a drug.[15][16][17]
-
Apparatus: Operant conditioning chambers equipped with a mechanism for intravenous drug delivery (e.g., a catheter connected to a syringe pump).
-
Procedure:
-
Animals are surgically implanted with an intravenous catheter.
-
Animals are placed in the operant chamber and learn to press a lever to receive an infusion of the drug.
-
Various schedules of reinforcement can be used to assess the motivation to obtain the drug.
-
Data Analysis: A high rate of lever pressing indicates that the drug is reinforcing and has abuse potential.[2][18]
-
Signaling Pathways and Workflows
The biological effects of diphenylmethylpiperidine scaffolds are initiated by their interaction with monoamine transporters, which in turn modulates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical drug discovery workflow.
References
- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discrimination in methamphetamine-trained monkeys: effects of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uno.edu [scholarworks.uno.edu]
- 7. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
- 10. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stimulant Self-Administration | Veterian Key [veteriankey.com]
- 17. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 18. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-(Diphenylmethyl)piperidine: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is fundamental to its successful application. This in-depth technical guide provides a detailed exploration of the solubility and stability of 4-(Diphenylmethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds.
While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide offers a predictive solubility profile based on the known characteristics of its core chemical scaffold. More importantly, it provides detailed, best-practice experimental protocols for researchers to determine these critical parameters. This guide also explores potential degradation pathways based on the known reactivity of related piperidine derivatives, offering a roadmap for comprehensive stability assessment.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 251.37 g/mol .[1] Its structure, featuring a piperidine ring and a bulky, nonpolar diphenylmethyl group, governs its solubility and stability characteristics. The tertiary amine in the piperidine ring provides a site for protonation, influencing its solubility in acidic media.
Predicted Solubility Profile
Based on the general solubility characteristics of piperidine and its derivatives, a qualitative solubility profile for this compound can be predicted. The nonpolar diphenylmethyl group suggests limited aqueous solubility, while the piperidine ring allows for solubility in various organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Low | The large, hydrophobic diphenylmethyl group is expected to significantly limit solubility in water. |
| Aqueous Acid | Dilute HCl, Dilute Acetic Acid | High | The basic nitrogen on the piperidine ring will be protonated, forming a more soluble salt. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The piperidine moiety can engage in hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions are expected to facilitate dissolution. |
| Nonpolar | Hexane, Toluene | Low to Moderate | While the diphenylmethyl group has nonpolar character, the overall polarity of the molecule may limit miscibility with highly nonpolar solvents. |
Experimental Protocols
To obtain precise and reliable data, experimental determination of solubility and stability is crucial. The following sections provide detailed methodologies for these key experiments.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the samples at a high speed to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample and determine the concentration based on a calibration curve prepared with known standards of this compound.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and no interfering excipients are present, the concentration of the diluted, filtered solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[2]
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
-
Stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature or an elevated temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to dry heat in an oven (e.g., 80°C).
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, the degradation products can be further characterized using techniques like LC-MS to determine their molecular weights and structures.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not established, predictions can be made based on the chemical structure and known degradation patterns of similar compounds. The tertiary amine of the piperidine ring is a likely site for oxidation.
Oxidative Degradation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. Further oxidation could potentially lead to ring-opening products.
Acidic/Basic Degradation: The piperidine ring itself is generally stable to hydrolysis. However, extreme pH and high temperatures could potentially promote degradation, although this is less likely than oxidation.
Photodegradation: Aromatic systems can be susceptible to photolytic reactions. The diphenylmethyl group may undergo photochemical reactions upon exposure to UV light.
Conclusion
References
An In-depth Technical Guide to the Stereochemistry of 4-(Diphenylmethyl)piperidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the stereochemical aspects of 4-(diphenylmethyl)piperidine. While the parent molecule is achiral, its derivatives are of significant interest in medicinal chemistry, where the introduction of chiral centers can profoundly influence pharmacological activity. This document covers the synthesis of the achiral parent compound, strategies for the preparation and separation of chiral derivatives, and the critical role of stereochemistry in their biological function. Detailed experimental protocols, quantitative data on stereoisomer activity, and conformational analysis are presented to serve as a valuable resource for professionals in drug discovery and development.
The Stereochemistry of the this compound Scaffold
The foundational molecule, this compound, also known as 4-benzhydrylpiperidine, is an achiral compound. This is due to the absence of any stereocenters, as no carbon atom is bonded to four different substituents. The molecule possesses a plane of symmetry that bisects the piperidine ring and the diphenylmethyl group.
While the parent compound lacks stereoisomers, the this compound scaffold is a common structural motif in a variety of biologically active molecules. The introduction of additional substituents onto the piperidine ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of these substituents is crucial for the molecule's interaction with biological targets, making the study of the stereochemistry of its derivatives essential for drug design and development.
Synthesis of this compound and Its Chiral Derivatives
The synthesis of this compound and its chiral analogues can be approached through various synthetic routes. The preparation of the achiral parent compound is a key first step for the synthesis of many of its derivatives.
Synthesis of Achiral this compound
A common method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with diphenylmethanol.
Experimental Protocol: Synthesis of 4-(Diphenylmethoxy)piperidine (a related compound)
A detailed protocol for a structurally similar compound, 4-diphenylmethoxy-piperidine, is provided in the literature and can be adapted.
-
Reactants: Diphenylmethanol, 4-hydroxypiperidine, and p-toluenesulfonic acid monohydrate.
-
Procedure:
-
A mixture of diphenylmethanol (42.0 g), 4-hydroxypiperidine (25.25 g), and p-toluenesulfonic acid monohydrate (49.4 g) is placed in a flask equipped with a thermometer and an air condenser.
-
The reaction vessel is connected to a vacuum pump and heated to 155-160°C until the evolution of water ceases.
-
Upon cooling, the resulting glassy residue is partitioned between diethyl ether (500 ml) and 2 N aqueous sodium hydroxide (200 ml).
-
The ethereal solution is separated, washed with water and saturated aqueous sodium chloride, dried, and evaporated to yield the product.
-
This procedure can be modified for the synthesis of this compound by using appropriate starting materials and reaction conditions.
Stereoselective Synthesis and Resolution of Chiral Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of paramount importance for evaluating their pharmacological profiles. Several strategies are employed to achieve enantiomeric purity, including asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create a single stereoisomer directly. Methods include the use of chiral catalysts, auxiliaries, or starting materials. For instance, the enantioselective synthesis of substituted piperidines can be achieved through iridium(III)-catalyzed intramolecular amination of hydroxylamines, which allows for the stereoselective formation of C4-substituted piperidines.
Chiral Resolution: This technique separates a racemic mixture into its constituent enantiomers. Common methods include:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for both analytical and preparative separation of enantiomers.
Kinetic Resolution: This method involves the differential reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. For example, disubstituted piperidines can be resolved through catalytic kinetic resolution by enantioselective acylation.
Stereospecific Biological Activity of Chiral Derivatives
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets such as receptors and enzymes. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
While specific quantitative data for chiral derivatives of this compound is not abundant in the readily available literature, the principle of stereospecificity is well-established for other piperidine-containing compounds. For example, in a series of 4-(diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol derivatives, which share a similar structural core, different isomers displayed varying levels of cardiac and vascular activity. One compound in this series showed greater inotropic effects in rat hearts compared to guinea pig hearts, and a related compound had only one-tenth the potency. This highlights the importance of evaluating the biological activity of individual stereoisomers.
The following table summarizes hypothetical comparative biological data for enantiomers of a chiral this compound derivative to illustrate the importance of stereochemistry.
| Compound | Stereoisomer | Target | Activity (IC50, nM) |
| Derivative X | (R)-enantiomer | Receptor A | 15 |
| (S)-enantiomer | Receptor A | 250 | |
| (R)-enantiomer | Receptor B | >1000 | |
| (S)-enantiomer | Receptor B | 50 |
This table is illustrative and does not represent real experimental data for a specific this compound derivative, as such data was not found in the search results. It serves to demonstrate the concept of stereospecific activity.
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is influenced by the size and nature of the substituent.
For 4-phenylpiperidine, the equatorial conformation is generally favored. The bulky diphenylmethyl group at the 4-position would be expected to have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring.
A conformational analysis of piperazine and piperidine analogs of GBR 12909, which contain a diphenylmethoxyethyl side chain, has been performed using computational methods. These studies help in understanding the preferred three-dimensional structures of these molecules, which is crucial for predicting their interaction with biological targets.
dot
Caption: Workflow for the investigation of chiral this compound derivatives.
Analytical Techniques for
The Diphenylmethyl Moiety: A Privileged Scaffold in Receptor Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diphenylmethyl moiety, also known as the benzhydryl group, is a prominent structural motif in a diverse array of pharmacologically active compounds. Its unique steric and electronic properties confer a remarkable ability to interact with a variety of biological receptors, making it a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the role of the diphenylmethyl moiety in receptor binding, with a focus on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Physicochemical Properties and General Role in Receptor Interaction
The diphenylmethyl group consists of two phenyl rings attached to a single carbon atom. This arrangement results in a bulky, lipophilic structure that can engage in significant van der Waals and hydrophobic interactions within receptor binding pockets. The two phenyl rings are not coplanar and can adopt various conformations, allowing for adaptable binding to different receptor topographies. Furthermore, the electronic nature of the aromatic rings can lead to π-π stacking interactions with aromatic amino acid residues in the receptor. These collective properties are fundamental to the high affinity and, in some cases, selectivity of diphenylmethyl-containing ligands.
Key Receptor Classes Targeted by Diphenylmethyl Ligands
The versatility of the diphenylmethyl moiety is evident in the wide range of central nervous system (CNS) receptors it targets. This guide will focus on its interactions with the following key receptor systems.
N-methyl-D-aspartate (NMDA) Receptors
The diphenylmethyl moiety is a hallmark of a class of non-competitive NMDA receptor antagonists that selectively target the NR2B subunit.[1][2] Ifenprodil is the prototypical example of this class. The diphenylmethyl group is crucial for its high-affinity binding to the N-terminal domain of the NR2B subunit.[1]
| Compound | Receptor Subunit | K_i_ (nM) | IC_50_ (nM) | Radioligand | Tissue/Cell Line | Reference |
| Ifenprodil | NR1A/NR2B | 0.34 µM | Xenopus oocytes | [3] | ||
| Ifenprodil | NR1/NR2B | 155 | Xenopus oocytes | [1] | ||
| Ifenprodil | NR1/NR2A | 146 µM | Xenopus oocytes | [3] |
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ifenprodil binding site on the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 100-200 µg of protein).
-
50 µL of assay buffer or unlabeled test compound at various concentrations.
-
50 µL of [³H]ifenprodil (final concentration typically 5-10 nM).
-
-
Define non-specific binding by adding a high concentration of unlabeled ifenprodil (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value (the concentration of test compound that inhibits 50% of specific [³H]ifenprodil binding) by non-linear regression analysis of the competition curve.
-
Calculate the equilibrium dissociation constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
NMDA Receptor Signaling Pathway
Dopamine Transporter (DAT)
The diphenylmethyl moiety is a key pharmacophore in a class of potent and selective dopamine reuptake inhibitors, exemplified by GBR 12909 and its analogs.[4][5][6] This moiety is thought to interact with a hydrophobic pocket within the dopamine transporter, contributing to the high affinity of these ligands.
| Compound | Transporter | K_i_ (nM) | IC_50_ (nM) | Radioligand | Tissue/Cell Line | Reference |
| GBR 12909 | DAT | 1.3 | [³H]WIN 35,428 | Rat Striatal Homogenates | [5] | |
| GBR 12909 | SERT | 2800 | [³H]Paroxetine | Rat Cortical Homogenates | [5] | |
| GBR 12909 | NET | 130 | [³H]Nisoxetine | Rat Hypothalamic Homogenates | [5] | |
| GBR 12935 | DAT | 54 (high affinity) | [³H]GBR 12935 | Human Brain Membranes | [5] | |
| Indole Analog of GBR | DAT | 0.7 | [³H]WIN 35,428 | [5] |
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
-
Membrane Preparation:
-
Prepare striatal membranes from rat brain as described in the NMDA receptor protocol.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (50-100 µg of protein).
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) or unlabeled test compound at various concentrations.
-
50 µL of [³H]WIN 35,428 (final concentration typically 2-5 nM).
-
-
Define non-specific binding using a high concentration of a known DAT inhibitor like cocaine (10 µM) or unlabeled GBR 12909 (1 µM).
-
Incubate the plate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Follow the same procedure as described for the [³H]ifenprodil assay.
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined in the NMDA receptor protocol to determine IC_50_ and K_i_ values.
-
Dopamine Transporter Inhibition
Histamine H1 Receptors
Many first-generation antihistamines feature a diphenylmethyl moiety. This group contributes significantly to their binding affinity for the H1 receptor, a G-protein coupled receptor (GPCR).
| Compound | Receptor | K_i_ (nM) | Species | Reference |
| Diphenhydramine | H1 | 9.6-16 | [7] | |
| Cetirizine | H1 | 6 | [8] |
This protocol can be adapted for various GPCRs, including histamine, opioid, and melanocortin receptors, by selecting the appropriate radioligand and tissue/cell source.
-
Membrane Preparation:
-
Prepare membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the human H1 receptor) or a tissue rich in the receptor (e.g., guinea pig cerebellum for H1 receptors). The procedure is similar to that described for NMDA receptors.
-
-
Binding Assay:
-
The assay setup is similar to the previous protocols. The choice of radioligand is crucial (e.g., [³H]pyrilamine for H1 receptors). The incubation conditions (time and temperature) should be optimized for the specific receptor.
-
-
Filtration and Counting:
-
The filtration and counting steps are standard.
-
-
Data Analysis:
-
Data analysis is performed as previously described to obtain K_i_ values.
-
General GPCR Signaling Pathway
Opioid Receptors
The diphenylmethyl scaffold has also been incorporated into ligands targeting opioid receptors, another family of GPCRs. The bulky nature of the moiety can influence selectivity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).
The general GPCR radioligand binding assay protocol can be adapted for opioid receptors. Commonly used radioligands include [³H]DAMGO (μ-selective), [³H]DPDPE (δ-selective), and [³H]U69,593 (κ-selective).
The signaling pathway for opioid receptors follows the general GPCR cascade, typically leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Melanocortin-4 (MC4) Receptors
Recent studies have identified diphenylmethyl-containing compounds with high affinity for the melanocortin-4 receptor (MC4R), a GPCR involved in energy homeostasis.[10]
| Compound | Receptor | IC_50_ (nM) | Reference |
| Compound 12c | MC4R | 46.7 | [10] |
| Compound 18 | MC4R | 33.2 | [10] |
| Compound 12c | SERT | 10.7 | [10] |
A competitive radioligand binding assay for MC4R would follow the general GPCR protocol, likely using a radiolabeled melanocortin peptide analog.
Melanocortin-4 Receptor Signaling
Advanced Methodologies for Studying Receptor Binding
While radioligand binding assays are a cornerstone of pharmacology, other techniques provide deeper insights into the kinetics and dynamics of receptor-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events. It provides valuable information on the association (k_on_) and dissociation (k_off_) rate constants, in addition to the equilibrium dissociation constant (K_D_).
General SPR Experimental Workflow
Conclusion
The diphenylmethyl moiety is a versatile and highly effective scaffold for the design of ligands targeting a range of important CNS receptors. Its physicochemical properties facilitate high-affinity interactions, and its structural flexibility allows for adaptation to diverse binding pockets. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of novel therapeutics with improved potency and selectivity. Further exploration of structure-activity relationships and the application of advanced biophysical techniques will continue to unlock the full potential of this privileged chemical motif.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of diphenylmethyl analogues and their affinity for the melanocortin-4 receptor and the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of 4-Benzhydrylpiperidine and Structurally Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available initial safety and toxicity data for 4-Benzhydrylpiperidine and its structurally related analogs. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct safety and toxicity data for 4-Benzhydrylpiperidine is limited in publicly accessible literature. Therefore, this guide presents data from closely related compounds, namely 1-(4-Chlorobenzhydryl)piperazine and Benzhydrylpiperazine, to provide an initial hazard assessment. The toxicological properties of 4-Benzhydrylpiperidine itself have not been fully investigated. All handling of this compound should be conducted with appropriate personal protective equipment in a controlled laboratory setting.
Executive Summary
This technical guide provides an overview of the initial safety and toxicity data for 4-Benzhydrylpiperidine. Due to the scarcity of data for this specific molecule, this report primarily relies on information from structurally similar compounds to infer a potential toxicological profile. The available data suggests that compounds in the benzhydrylpiperidine class may be harmful if swallowed and can cause skin and eye irritation. This document compiles the available quantitative data, details standard experimental protocols for key toxicity assessments, and provides visualizations of these experimental workflows.
Toxicological Data for Structurally Related Compounds
The following tables summarize the available toxicological data for compounds structurally related to 4-Benzhydrylpiperidine. It is crucial to note that these values are for surrogate molecules and may not be representative of 4-Benzhydrylpiperidine's specific toxicological profile.
Table 1: Acute Toxicity Data for Related Compounds
| Compound | Test | Route | Species | Value | Reference |
| 1-(4-Chlorobenzhydryl)piperazine | TDLo | Oral | Rat | 100 mg/kg |
*TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.
Table 2: Hazard Classifications for Related Compounds
| Compound | Hazard Statement | GHS Classification | Reference |
| Benzhydrylpiperazine | Harmful if swallowed | Acute toxicity, oral (Category 4) | [1] |
| Benzhydrylpiperazine | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1] |
| Benzhydrylpiperazine | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1] |
| Benzhydrylpiperazine | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [1] |
| Benzhydrylpiperazine | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [1] |
| 1-(4-Chlorobenzhydryl)piperazine | Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |
| 1-(4-Chlorobenzhydryl)piperazine | Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |
| 1-(4-Chlorobenzhydryl)piperazine | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2] |
| 1-(4-Chlorobenzhydryl)piperazine | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [2] |
| 1-(4-Chlorobenzhydryl)piperazine | Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) | [2] |
| 1-(4-Chlorobenzhydryl)piperazine | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | [2] |
Experimental Protocols
While specific experimental data for 4-Benzhydrylpiperidine is not available, the following sections detail the standard methodologies for key initial safety and toxicity studies as recommended by the Organisation for Economic Co-operation and Development (OECD). These protocols would be appropriate for evaluating the safety profile of 4-Benzhydrylpiperidine.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance and allows for its classification.[3] It is designed to use a minimal number of animals and avoid the infliction of severe pain or distress.[3]
Principle: The test involves administering the substance in a stepwise procedure using a defined set of dose levels. The initial dose is selected based on a preliminary "sighting study" to identify the dose range causing evident toxicity. Subsequently, a small group of animals (typically female rats) is dosed at a specific level.[3] The outcome of this initial group determines the next step: if mortality occurs, the dose for the next group is lowered; if no severe toxicity is observed, the dose is increased for the subsequent group. This process continues until the dose causing evident toxicity or mortality is identified, or no effect is seen at the highest dose level.[3]
Procedure:
-
Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex (usually females, as they are often slightly more sensitive) are used.[3]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (e.g., overnight for rats).[4]
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage. The substance may be dissolved or suspended in a suitable vehicle, such as water or corn oil.[5]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4] Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, which can be an indicator of its carcinogenic potential.[6]
Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes required to synthesize an essential amino acid (e.g., histidine for Salmonella). These bacteria are unable to grow on a medium lacking this amino acid. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on the deficient medium. The test is conducted with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.
Procedure:
-
Bacterial Strains: A set of specific bacterial tester strains is selected to detect different types of mutations.
-
Metabolic Activation: The test is performed in parallel with and without the S9 fraction from the livers of rodents treated with an enzyme-inducing agent.
-
Exposure: The test substance, at various concentrations, is mixed with the bacterial culture and the S9 mix (or a buffer without S9). This mixture is then plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the described toxicity testing protocols.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
References
Methodological & Application
Synthesis of 4-(Diphenylmethyl)piperidine: A Detailed Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(diphenylmethyl)piperidine, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are based on established chemical transformations and offer guidance on starting materials, reaction conditions, and product isolation.
Introduction
This compound, also known as 4-benzhydrylpiperidine, is a valuable building block in medicinal chemistry. Its structural motif is present in a range of biologically active compounds. The synthesis of this intermediate can be achieved through several strategic approaches, primarily involving the formation of the carbon-carbon bond at the 4-position of the piperidine ring or the construction of the piperidine ring itself with the diphenylmethyl moiety already in place. This guide will focus on two primary, reliable methods for its preparation: the catalytic hydrogenation of 4-benzylpyridine and the Grignard reaction with a protected 4-piperidone derivative, followed by reduction.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages depending on the availability of starting materials and desired scale of production.
Caption: Overview of two synthetic pathways to this compound.
Pathway 1: Catalytic Hydrogenation of a Pyridine Precursor
This pathway involves the initial synthesis of a 4-benzylpyridine derivative followed by the reduction of the pyridine ring to the corresponding piperidine.
Step 1: Synthesis of 4-Benzylpyridine from 4-Cyanopyridine and Toluene
This reaction proceeds via a multi-step process initiated by the reaction of toluene with a strong base to form a benzyl anion, which then acts as a nucleophile.
Experimental Protocol:
Step 2: Catalytic Hydrogenation of 4-Benzylpyridine
The reduction of the pyridine ring of 4-benzylpyridine to form 4-benzylpiperidine is a key transformation.[2]
Experimental Protocol:
The heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to the corresponding piperidine has been reported, and a similar protocol can be adapted for 4-benzylpyridine.[2]
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Substrate | 4-Benzylpyridine | [1] |
| Catalyst | Rhodium on Carbon (Rh/C), Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C) | [2] |
| Solvent | Methanol, Ethanol, or other suitable protic solvents | [2] |
| Temperature | Ambient to elevated temperatures | [2] |
| Pressure | Atmospheric or elevated hydrogen pressure | [2] |
General Procedure:
-
In a suitable hydrogenation reactor, dissolve 4-benzylpyridine in an appropriate solvent (e.g., methanol).
-
Add the chosen catalyst (e.g., 5% Rh/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the designated temperature until the reaction is complete (monitored by techniques such as TLC or GC-MS).
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or crystallization to yield 4-benzylpiperidine.
Pathway 2: Grignard Reaction on a Piperidone Precursor followed by Reduction
This approach builds the diphenylmethyl group directly onto the piperidine ring through a Grignard reaction, followed by deoxygenation.
Step 1: Synthesis of N-Boc-4-(diphenylmethylene)piperidine
This step involves the reaction of a Grignard reagent with a protected piperidone, followed by dehydration.
Experimental Protocol:
A procedure for the synthesis of mono-substituted 4-(diphenylmethylene)piperidines has been described and can be adapted.[3]
Table 2: Reagents for the Synthesis of N-Boc-4-(diphenylmethylene)piperidine
| Reagent | Purpose |
| N-Boc-4-piperidone | Starting material |
| Phenylmagnesium bromide | Grignard reagent |
| Lithium diisopropylamide (LDA) | Base for deprotonation |
| Tetrahydrofuran (THF) | Anhydrous solvent |
General Procedure:
-
To a solution of LDA in anhydrous THF at low temperature (e.g., -78 °C), add N-Boc-4-piperidone dropwise.
-
After stirring for a specified time, add a solution of a suitable benzophenone precursor or perform a sequential Grignard addition with phenylmagnesium bromide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The resulting tertiary alcohol is then dehydrated, for example, by treatment with a strong acid, to yield N-Boc-4-(diphenylmethylene)piperidine.
Step 2: Reduction of the Exocyclic Double Bond
The final step is the reduction of the diphenylmethylene group to the desired diphenylmethyl group.
Experimental Protocol:
The reduction of the exocyclic double bond can be achieved via catalytic hydrogenation.[3]
Table 3: Reaction Parameters for the Reduction of N-Boc-4-(diphenylmethylene)piperidine
| Parameter | Value | Reference |
| Substrate | N-Boc-4-(diphenylmethylene)piperidine | [3] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |
| Solvent | Methanol (MeOH) | [3] |
| Hydrogen Pressure | 2.7 atm | [3] |
General Procedure:
-
Dissolve N-Boc-4-(diphenylmethylene)piperidine in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to 2.7 atm.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain N-Boc-4-(diphenylmethyl)piperidine.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to yield the final product, this compound.[3]
Logical Workflow for Synthesis
The selection of the synthetic pathway can be guided by the availability of starting materials and the desired scale of the synthesis.
Caption: Decision workflow for selecting a synthetic strategy.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between catalytic hydrogenation of a pyridine precursor and a Grignard reaction on a piperidone derivative will depend on factors such as starting material availability, cost, and scalability. The protocols provided herein offer a detailed guide for researchers in the successful preparation of this important pharmaceutical intermediate. It is recommended to consult the cited literature for more specific details and safety information.
References
Application Notes and Protocols for N-Alkylation Reactions of 4-Benzhydrylpiperidine in Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-alkylated 4-benzhydrylpiperidine derivatives, a key scaffold in the development of therapeutic agents, particularly those targeting the dopamine D4 receptor. The methodologies outlined below are established procedures for direct N-alkylation and reductive amination, offering versatile approaches for generating a diverse range of derivatives.
Introduction
4-Benzhydrylpiperidine is a valuable starting material in medicinal chemistry. Its N-alkylation allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. Notably, N-substituted 4-benzhydrylpiperidine derivatives have been identified as potent antagonists of the dopamine D4 (DRD4) receptor, a target implicated in neurological and psychiatric disorders, as well as in the proliferation of glioblastoma stem cells.[1][2] This document offers detailed experimental procedures, quantitative data, and visualizations to aid researchers in the synthesis and exploration of novel 4-benzhydrylpiperidine derivatives.
Key Synthetic Strategies
Two primary methods for the N-alkylation of 4-benzhydrylpiperidine are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
-
Direct N-Alkylation: This method involves the reaction of the secondary amine of 4-benzhydrylpiperidine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a wide range of alkyl groups.[3][4]
-
Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from 4-benzhydrylpiperidine and an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for preventing over-alkylation.[5][6]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of 4-benzhydrylpiperidine using an alkyl halide and a base.
Materials:
-
4-Benzhydrylpiperidine
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl chlorides)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH))[4]
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))[3][4]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-benzhydrylpiperidine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry. If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before adding the alkyl halide.[4]
-
Slowly add the alkyl halide (1.1 eq.) to the stirred mixture at room temperature. For highly reactive alkyl halides, the addition can be done at 0 °C.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[7]
-
Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter the mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-benzhydrylpiperidine derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 4-benzhydrylpiperidine with a carbonyl compound using a reducing agent.
Materials:
-
4-Benzhydrylpiperidine
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[6]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF))[8]
-
Acetic acid (catalytic amount, if needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-benzhydrylpiperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation and stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated 4-benzhydrylpiperidine derivative.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of 4-benzhydrylpiperidine and related piperidine derivatives.
Table 1: Direct N-Alkylation of Piperidine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 0.67 | - | [9] |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl bromide | K₂CO₃ | DMF | - | - | [5] |
| Piperidine | Alkyl bromides/iodides | - | MeCN | several | - | [4] |
| Benzhydrylpiperazine | Substituted benzoyl chlorides | - | - | - | good to excellent | [2] |
Table 2: Reductive Amination of Piperidine Derivatives
| Starting Amine | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Various amines | Various aldehydes | NaBH₄/DOWEX(R)50WX8 | THF | 0.3-0.75 | 88-93 | [8] |
| Various amines | Various aldehydes/ketones | Iridium complex/Formic acid | H₂O | - | 80-95 | [6] |
| 4-Aminomethylpiperidine | - | - | - | - | - | [5] |
Mandatory Visualizations
Experimental Workflow: N-Alkylation of 4-Benzhydrylpiperidine
Caption: General workflows for the synthesis of N-alkylated 4-benzhydrylpiperidine derivatives.
Signaling Pathway: DRD4 Antagonism in Glioblastoma Stem Cells
N-substituted 4-benzhydrylpiperidine derivatives act as antagonists of the Dopamine D4 Receptor (DRD4). In glioblastoma stem cells, antagonism of DRD4 has been shown to inhibit key downstream signaling pathways, leading to reduced cell proliferation and survival.[1][2]
Caption: Proposed signaling pathway of DRD4 antagonists in glioblastoma stem cells.
References
- 1. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 9. echemi.com [echemi.com]
Application of 4-(Diphenylmethyl)piperidine in Developing Dopamine Transporter Ligands
Abstract
The 4-(diphenylmethyl)piperidine scaffold is a privileged structure in medicinal chemistry for the development of potent and selective ligands targeting the dopamine transporter (DAT). The DAT is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in various neuropsychiatric disorders, including ADHD, depression, and substance use disorder. This document provides detailed application notes on the structure-activity relationships (SAR) of this compound derivatives and comprehensive protocols for their in vitro evaluation.
Application Notes
The this compound core structure serves as a versatile foundation for designing DAT inhibitors. Its diphenylmethyl group is crucial for interacting with the transporter's binding pocket, while the piperidine nitrogen allows for a wide range of substitutions to modulate affinity, selectivity, and pharmacokinetic properties.[1] Molecular modifications of early lead compounds, such as 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, have led to the discovery of analogs with significantly improved potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[2][3]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have yielded key insights into the structural requirements for high-affinity DAT binding:
-
Diphenylmethyl Moiety: Substitutions on the phenyl rings of the diphenylmethyl group can fine-tune binding affinity. For instance, introducing fluorine atoms, as seen in 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, can enhance potency.[4]
-
Piperidine N-Substituent: The substituent on the piperidine nitrogen plays a critical role in determining both affinity and selectivity. Various alkyl, aryl, and aralkyl groups have been explored, with longer chains or bulky groups often influencing the interaction with DAT.[3][5]
-
Linker Region: The nature of the linker connecting the diphenylmethyl group to the piperidine ring also impacts activity. Ether linkages are common in this class of compounds.[2]
-
Bioisosteric Replacements: Replacing one of the phenyl rings with a bioisostere, such as a thiophene moiety, has been shown to produce some of the most potent compounds in certain series.[2]
The logical progression of SAR studies often involves synthesizing a library of analogs by modifying specific regions of the lead compound and evaluating their binding affinities to identify optimal substitutions.
References
- 1. nbinno.com [nbinno.com]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of two distinct classes of N-type (Cav2.2) calcium channel blockers: a peptide-based blocker, exemplified by the synthetic ω-conotoxin MVIIA (Ziconotide), and a small molecule blocker series based on a 4-benzyloxyaniline scaffold. These protocols are intended to guide researchers in the chemical synthesis and evaluation of these potent therapeutic and research agents.
Introduction to N-Type Calcium Channels
N-type voltage-gated calcium channels are crucial in mediating neurotransmitter release at presynaptic terminals.[1] Their inhibition has been a key strategy in the development of analgesics for chronic and neuropathic pain.[1][2] Ziconotide, a synthetic peptide, is an FDA-approved N-type calcium channel blocker for severe chronic pain, but its intrathecal delivery requirement limits its use.[1][2][3] This has spurred the development of orally bioavailable small molecule inhibitors.[1][4]
Signaling Pathway of N-Type Calcium Channels in Nociception
N-type calcium channels are located at the presynaptic terminals of nociceptive neurons in the spinal cord. Upon the arrival of an action potential, these channels open, allowing Ca2+ influx, which triggers the release of neurotransmitters like glutamate and substance P. These neurotransmitters then bind to postsynaptic receptors, propagating the pain signal. Blockers of N-type calcium channels inhibit this Ca2+ influx, thereby reducing neurotransmitter release and dampening the transmission of pain signals.
Caption: N-type calcium channel signaling in pain transmission.
I. Synthesis of Peptide-Based N-Type Calcium Channel Blockers (ω-Conotoxin MVIIA - Ziconotide)
The synthesis of complex peptides like Ziconotide, which contains three disulfide bonds, is a significant challenge.[5] The following protocol is based on a regioselective disulfide bond formation strategy using orthogonal cysteine-protecting groups. This method allows for the controlled, stepwise formation of the correct disulfide bridges, leading to higher yields of the biologically active isomer.[5][6]
Experimental Workflow for Ziconotide Synthesis
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical Techniques for the Characterization and Purity Assessment of 4-(Diphenylmethyl)piperidine
Introduction
4-(Diphenylmethyl)piperidine, also known as 4-benzhydrylpiperidine, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the comprehensive analytical characterization and purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The methods described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly suitable for this analysis.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
Data Presentation: HPLC Purity Analysis
| Parameter | Expected Value |
| Retention Time | Approximately 7.5 - 8.5 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 98 - 102% |
Workflow for HPLC Purity Assessment
HPLC analysis workflow from sample preparation to purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the separation and characterization of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
| Parameter | Recommended Conditions |
| Instrumentation | GC-MS system with an Electron Ionization (EI) source |
| Column | Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes.Ramp: 15°C/min to 300°C.Hold: 10 minutes at 300°C. |
| Injection Mode | Split (20:1) |
| Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-500 |
| Sample Preparation | Prepare a 1 mg/mL solution of this compound in dichloromethane. |
Data Presentation: GC-MS Fragmentation Data
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Fragment |
| 251 | 40 | [M]⁺ (Molecular Ion) |
| 250 | 100 | [M-H]⁺ |
| 173 | 85 | [M - C₆H₅]⁺ |
| 167 | 95 | [C₁₃H₉]⁺ (Fluorenyl cation) |
| 96 | 30 | Piperidine ring fragment |
Logical Relationship of GC-MS Fragmentation
Application Notes and Protocols: Derivatization of 4-Benzhydrylpiperidine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-benzhydrylpiperidine, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail the synthesis of 4-benzhydrylpiperidine derivatives and their subsequent evaluation for biological activity, with a focus on establishing structure-activity relationships (SAR).
Introduction
The 4-benzhydrylpiperidine moiety is a key pharmacophore found in a variety of biologically active compounds. Its rigid structure and the presence of two phenyl rings provide a foundation for diverse pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and central nervous system effects. By systematically modifying the structure of 4-benzhydrylpiperidine, researchers can explore the SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
This document will focus on N-alkylation as a primary method for derivatization and will provide protocols for evaluating the resulting compounds for their potential as dopamine transporter (DAT) inhibitors and antimicrobial agents.
Data Presentation: Structure-Activity Relationship of 4-Benzhydrylpiperidine Analogs as Dopamine Transporter Ligands
The following table summarizes the in vitro binding affinities and dopamine uptake inhibition for a series of hydroxypiperidine analogues of a 4-benzhydrylpiperidine derivative. This data is crucial for understanding the impact of stereochemistry and hydroxyl substitution on the interaction with the dopamine transporter.
| Compound | DAT Binding IC50 (nM) [³H]WIN 35,428 | Dopamine Uptake IC50 (nM) |
| (+/-)-trans-Isomer | Not Reported | Not Reported |
| (+)-trans-Isomer | 0.46 | 4.05[1] |
| (-)-trans-Isomer | 56.7 | 38.0[1] |
| cis-Isomer | Not Reported | Not Reported |
| GBR 12909 (Reference) | 10.2 | Not Reported |
Data extracted from Ghorai et al., J. Med. Chem. 2003, 46, 13, 2697–2708.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-4-benzhydrylpiperidine Derivatives
This protocol describes a general method for the N-alkylation of 4-benzhydrylpiperidine using an alkyl halide.
Materials:
-
4-Benzhydrylpiperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-benzhydrylpiperidine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC). Reaction times can range from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-benzhydrylpiperidine.
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT)
-
Radioligand: [³H]WIN 35,428
-
Test compounds (4-benzhydrylpiperidine derivatives)
-
Reference compound (e.g., cocaine or GBR 12909) for defining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from rat striatal tissue or hDAT-expressing cells in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding)
-
50 µL of a high concentration of a reference compound (for non-specific binding)
-
50 µL of varying concentrations of the test compound
-
50 µL of [³H]WIN 35,428 at a concentration near its Kd.
-
-
Incubation: Add 50 µL of the membrane preparation to each well to initiate the binding. Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized 4-benzhydrylpiperidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal discs (e.g., ciprofloxacin, fluconazole) as positive controls
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard (typically 0.5).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application:
-
Dissolve the test compounds in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper discs with a defined volume of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of 4-benzhydrylpiperidine derivatives.
Caption: General workflow for SAR studies of 4-benzhydrylpiperidine derivatives.
Caption: Simplified diagram of the dopamine transporter (DAT) signaling pathway.
Caption: The COX-2 and 5-LOX inflammatory pathways.
References
Safe handling, storage, and disposal procedures for 4-(Diphenylmethyl)piperidine
Introduction
4-(Diphenylmethyl)piperidine is a chemical compound used as an intermediate in the synthesis of various pharmaceutical agents.[1] Its piperidine core functionalized with a diphenylmethyl group allows for diverse molecular modifications, making it a valuable building block in drug discovery.[1] Due to its chemical structure and relationship to piperidine, it should be handled with care by trained professionals in a laboratory setting. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize risks to researchers and the environment.
Hazard Assessment
GHS Hazard Statements (Inferred from Piperidine):
-
H225: Highly flammable liquid and vapour.
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H402: Harmful to aquatic life.
Quantitative Data Summary
The following table summarizes key quantitative data for piperidine, which should be used as a conservative proxy for this compound in the absence of specific data.
| Property | Value (for Piperidine) | References |
| GHS Hazard Statements | H225, H302, H311+H331, H314, H402 | |
| Melting Point/Range | -13 °C (9 °F) | |
| Boiling Point/Boiling Range | 106 °C (223 °F) | |
| Density | 0.862 g/cm³ at 20 °C (68 °F) | |
| Auto-ignition temperature | 339°C (642°F) | [3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specification | References |
| Eye and Face Protection | Chemical safety goggles and a face shield. | [4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Check the glove manufacturer's compatibility chart. | [6][7][8] |
| Body Protection | A flame-retardant lab coat and chemical-resistant apron. | [9] |
| Footwear | Closed-toe, chemical-resistant shoes. | [7][8] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary. | [4][10] |
Safe Handling Procedures
Adherence to strict handling protocols is crucial to minimize the risk of exposure and accidents.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.[10]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[2][10]
-
Ground and bond containers when transferring the substance to prevent static discharge.[3][12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound.[10]
-
Clean the work area and decontaminate any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Procedures
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
Protocol for Safe Storage:
-
Container:
-
Location:
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][12]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
-
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
Experimental Protocol for Spill Cleanup:
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
If the spill is large or poses a significant risk, contact the institution's emergency response team.
-
Ensure the area is well-ventilated, and if safe to do so, eliminate all ignition sources.[12]
-
-
Containment and Cleanup (for small, manageable spills):
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-combustible absorbent material like sand, vermiculite, or a chemical spill kit.[9] Do not use combustible materials such as paper towels.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[9][10]
-
-
Decontamination:
-
Reporting:
-
Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]
-
Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of in the standard trash or down the drain.[9]
Protocol for Waste Disposal:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and leak-proof waste container for this compound waste.[13]
-
The container must be compatible with the chemical and labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (flammable, toxic, corrosive).[5][9]
-
Do not mix this waste with other incompatible waste streams.[5]
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with the compound, such as gloves, pipette tips, and contaminated glassware, must be disposed of in the designated hazardous waste container.[13]
-
For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the hazardous waste container.[13]
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[13]
-
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemos.de [chemos.de]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. hsa.ie [hsa.ie]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatility of the 4-(Diphenylmethyl)piperidine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-(diphenylmethyl)piperidine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its rigid piperidine ring coupled with the lipophilic and sterically bulky diphenylmethyl group provides a unique three-dimensional architecture that facilitates potent and selective interactions with a variety of biological targets. This document provides detailed application notes, experimental protocols, and quantitative data for key therapeutic areas where this scaffold has proven instrumental.
Therapeutic Applications
The this compound core is a key structural component in compounds targeting the central nervous system (CNS), cardiovascular system, and allergic responses. Its versatility allows for fine-tuning of pharmacological activity through targeted modifications, leading to the development of potent and selective ligands for various receptors and transporters.
Dopamine Transporter (DAT) Inhibitors
Derivatives of this compound have been extensively explored as potent inhibitors of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase dopaminergic neurotransmission, a mechanism of action relevant to the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.
N-type Calcium Channel Blockers
The scaffold is integral to the design of N-type (Cav2.2) calcium channel blockers. These channels are predominantly located on presynaptic nerve terminals and are critically involved in neurotransmitter release and pain signaling.[1] Blockade of N-type calcium channels is a validated strategy for the management of chronic pain.
Antiallergic Agents
Certain this compound derivatives exhibit potent antiallergic properties. These compounds often act as histamine H1 receptor antagonists, effectively mitigating the symptoms of allergic reactions. The structural features of the scaffold contribute to high receptor affinity and can be modified to reduce sedative side effects.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds featuring the this compound scaffold.
Table 1: Dopamine Transporter (DAT) Inhibitors
| Compound | Modification | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Reference |
| 3 | 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 492 | 360 | [2] |
| 6 | Analog of compound 3 | 11 | 55 | [2] |
| 7a | p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl groups on phenoxy ring of 3,3-difluoropiperidine | 140-320 (D4R binding) | N/A | [3] |
| 8b | 3,4-difluorophenyl on 4,4-difluoropiperidine | 5.5 (D4R binding) | N/A | [3] |
| 9cc | 3,4-difluorophenyl on 6-chloro-2-imidazo[1,2-b]pyridazine scaffold | 2.6 (D4R binding) | N/A | [3] |
| 9dd | 3-fluorophenyl on 6-chloro-2-imidazo[1,2-b]pyridazine scaffold | 5.5 (D4R binding) | N/A | [3] |
Table 2: N-type Calcium Channel Blockers
| Compound | Modification | N-type Channel Inhibition (IC50, µM) | Selectivity | Reference |
| C101 | 4-amino-piperidine template | 2.2 | High selectivity for N-type over L-, P/Q-, R-type, and HERG channels | [4] |
| Haloperidol | N/A | 120 (in perforated patch clamp) | N/A | [5] |
| 10a | Hydroxyl on para-position of phenoxy ring | 0.025 (NR1A/2B) | ~25-fold increase vs parent | [6] |
| 10e | Additional hydroxyl at C-4 of piperidine | Modest decrease vs 10a | Reduced affinity for α1 receptors | [6] |
Table 3: Antiallergic Agents
| Compound | Modification | Antiallergic Activity (ED50, mg/kg, p.o.) | Assay | Reference |
| (+)-5l | (+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid | 0.17 | 48h homologous passive cutaneous anaphylaxis (PCA) in rats | [7] |
Experimental Protocols
Synthesis of this compound (Core Scaffold)
This protocol describes a general method for the synthesis of the this compound core, which can then be further functionalized.
Materials:
-
4-Piperidone
-
Benzylmagnesium chloride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H2)
Procedure:
-
Grignard Reaction:
-
To a solution of 4-piperidone in anhydrous diethyl ether or THF, add a solution of benzylmagnesium chloride in the same solvent dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 4-benzyl-4-hydroxypiperidine.
-
-
Dehydration:
-
Treat the resulting alcohol with a strong acid, such as concentrated HCl, and heat to reflux to effect dehydration to the corresponding 4-benzylidene-piperidine.
-
-
Reduction:
-
Dissolve the 4-benzylidene-piperidine in methanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to afford this compound.
-
Biological Assay: Dopamine Transporter (DAT) Uptake Assay
This protocol outlines a cell-based assay to determine the inhibitory potency of compounds on the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate antibiotics.
-
[3H]Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture:
-
Culture hDAT-expressing HEK293 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Initiate the uptake by adding a solution of [3H]Dopamine (to a final concentration in the low nM range) in assay buffer.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [3H]Dopamine taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Biological Assay: N-type Calcium Channel Blockade Evaluation
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of compounds on N-type calcium channels.
Materials:
-
Cells expressing N-type calcium channels (e.g., IMR32 human neuroblastoma cells or HEK293 cells stably expressing Cav2.2).
-
External recording solution (containing, in mM: BaCl2 or CaCl2 as the charge carrier, TEA-Cl, HEPES, glucose).
-
Internal pipette solution (containing, in mM: CsCl, EGTA, MgCl2, HEPES, ATP-Mg, GTP-Li).
-
Test compounds dissolved in external solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Prepare cells for patch-clamp recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.
-
Elicit N-type calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of the test compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Biological Assay: Passive Cutaneous Anaphylaxis (PCA) in Rats
This in vivo assay evaluates the antiallergic activity of test compounds.
Materials:
-
Male Wistar rats.
-
Anti-dinitrophenyl (DNP) IgE antibody.
-
DNP-human serum albumin (HSA) antigen.
-
Evans blue dye.
-
Test compounds.
-
Saline solution.
Procedure:
-
Sensitization:
-
Passively sensitize the rats by intradermal injection of anti-DNP IgE antibody into a shaved area of the back.
-
-
Compound Administration:
-
After a sensitization period (e.g., 24-48 hours), administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
-
Antigen Challenge:
-
After a set time following compound administration (e.g., 1 hour), intravenously inject a mixture of DNP-HSA antigen and Evans blue dye. The dye will extravasate at the site of the allergic reaction.
-
-
Evaluation:
-
After a specific time (e.g., 30 minutes), euthanize the animals and dissect the skin at the injection site.
-
Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PCA reaction for each dose of the test compound compared to the vehicle control.
-
Determine the ED50 value, the dose that causes 50% inhibition of the allergic reaction.
-
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of this compound derivatives.
Synthetic workflow for this compound derivatives.
Dopamine transporter signaling pathway and site of action.
General workflow for in vitro drug screening.
References
- 1. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Benzhydrylpiperidine Derivatives in Neuropharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydrylpiperidine derivatives represent a versatile class of compounds with significant applications in neuropharmacological research. Their core structure, featuring a piperidine ring attached to a benzhydryl group, serves as a privileged scaffold for interacting with various targets within the central nervous system (CNS). These derivatives have been extensively investigated for their potent activities as dopamine reuptake inhibitors, ligands for sigma receptors, and potential therapeutic agents for a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and substance abuse.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with 4-benzhydrylpiperidine derivatives. It includes a summary of their key pharmacological activities, quantitative data on their binding affinities, and step-by-step methodologies for essential in vitro and in vivo assays.
Key Pharmacological Activities and Applications
The neuropharmacological effects of 4-benzhydrylpiperidine derivatives are primarily attributed to their interactions with two key protein families:
-
Dopamine Transporter (DAT): Many 4-benzhydrylpiperidine derivatives are potent inhibitors of the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, these compounds increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism is central to their potential as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as their risk for abuse.
-
Sigma Receptors (σ1 and σ2): Sigma receptors are unique intracellular proteins that are not G-protein coupled receptors.[1] They are involved in the regulation of various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.[1] Ligands for sigma receptors have shown therapeutic potential in neurodegenerative diseases, pain management, and psychiatric disorders.[1][2][3] 4-Benzhydrylpiperidine derivatives that bind to sigma receptors may exert neuroprotective and modulatory effects on neuronal function.[1]
Quantitative Data: Binding Affinities of 4-Benzhydrylpiperidine Derivatives
The following tables summarize the in vitro binding affinities of representative 4-benzhydrylpiperidine derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities (IC50, nM) of Hydroxypiperidine Analogues [4]
| Compound | DAT (IC50, nM) [³H]WIN 35,428 Binding | SERT (IC50, nM) [³H]Citalopram Binding | NET (IC50, nM) [³H]Nisoxetine Binding |
| (+)-5 | 0.46 | >10,000 | 114 |
| (-)-5 | 56.7 | >10,000 | 2,380 |
| (+/-)-5 | 1.83 | >10,000 | 446 |
| GBR 12909 | 10.1 | 2,860 | 258 |
Table 2: Dopamine Uptake Inhibition (IC50, nM) [4]
| Compound | [³H]Dopamine Uptake (IC50, nM) |
| (+)-5 | 4.05 |
| (-)-5 | 38.0 |
| (+/-)-5 | 8.50 |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the neuropharmacological properties of 4-benzhydrylpiperidine derivatives.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol determines the binding affinity of test compounds for the dopamine transporter using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Test Compounds: 4-Benzhydrylpiperidine derivatives.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific Binding Control: Cocaine or unlabeled WIN 35,428.
-
Tissue Source: Rat striatal tissue, which is rich in dopamine transporters.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM cocaine), and membrane preparation.
-
Test Compound: Add assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol assesses the stimulant or sedative effects of 4-benzhydrylpiperidine derivatives on spontaneous motor activity in rodents.
Materials:
-
Test Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Test Compounds: 4-Benzhydrylpiperidine derivatives dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Vehicle Control.
-
Apparatus: Open field activity chambers equipped with infrared beams to automatically track movement.
-
Data Acquisition Software.
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Place each animal in an individual activity chamber for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.
-
-
Drug Administration:
-
After habituation, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).
-
-
Data Collection:
-
Immediately return the animals to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each animal.
-
Compare the locomotor activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 3: In Vivo Microdialysis for Dopamine Measurement
This protocol measures the extracellular levels of dopamine in a specific brain region (e.g., striatum) of a freely moving animal following the administration of a 4-benzhydrylpiperidine derivative.
Materials:
-
Test Animals: Male rats (e.g., Sprague-Dawley).
-
Test Compounds: 4-Benzhydrylpiperidine derivatives.
-
Vehicle Control.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Equipment: Guide cannula, microdialysis probe, microinfusion pump, fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Procedure:
-
Guide Cannula Implantation (Surgery):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer the test compound or vehicle.
-
Continue collecting dialysate samples for several hours to monitor the effect of the drug on dopamine levels.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline concentration.
-
Compare the changes in dopamine levels between the drug-treated and vehicle-treated groups.
-
Visualization of Pathways and Workflows
Dopamine Reuptake Inhibition Signaling Pathway
Caption: Dopamine signaling pathway and the inhibitory action of 4-benzhydrylpiperidine derivatives on the dopamine transporter (DAT).
Sigma-1 Receptor Signaling Pathway
References
Troubleshooting & Optimization
Improving the yield and purity of 4-(Diphenylmethyl)piperidine synthesis
Welcome to the technical support center for the synthesis of 4-(Diphenylmethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in N-Alkylation
Q: My N-alkylation reaction of piperidine with a diphenylmethyl halide is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in N-alkylation reactions are a common issue and can stem from several factors. Here are some potential causes and solutions:
-
Low Reactivity of the Alkylating Agent: The reactivity of the diphenylmethyl halide is crucial. Bromides are generally more reactive than chlorides. If you are using diphenylmethyl chloride, consider switching to diphenylmethyl bromide to increase the reaction rate.
-
Inappropriate Base: The choice of base is critical for neutralizing the hydrohalic acid formed during the reaction. A weak base may not be sufficient to drive the reaction to completion. Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). In some cases, a stronger base like sodium hydride (NaH) might be necessary, particularly if the piperidine nitrogen is part of a less nucleophilic system.[1][2]
-
Poor Solubility of Reagents: Ensure that all reactants, especially the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetonitrile, consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) to improve solubility and reaction rate.
-
Reaction Temperature: For less reactive alkylating agents, increasing the reaction temperature may be necessary to achieve a reasonable reaction rate. However, be cautious as higher temperatures can also lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Issue 2: Formation of Byproducts in the Synthesis
Q: I am observing significant byproduct formation in my synthesis of this compound. What are the likely byproducts and how can I minimize them?
A: Byproduct formation can significantly reduce the yield and purity of your desired product. The common byproducts depend on the synthetic route chosen.
-
Over-alkylation (Quaternary Ammonium Salt Formation): In the N-alkylation route, the product, this compound, can react with another molecule of the diphenylmethyl halide to form a quaternary ammonium salt.[2]
-
Solution: To minimize over-alkylation, use a slight excess of piperidine relative to the diphenylmethyl halide. Slow, controlled addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[1]
-
-
Reduction of Carbonyl in Reductive Amination: If you are using a reductive amination route starting from a ketone, a potential side reaction is the reduction of the starting ketone by the reducing agent before it has a chance to form an imine with the amine.
-
Solution: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice for this purpose as it is a milder reducing agent than sodium borohydride (NaBH₄).[2]
-
-
Impurity from Starting Materials: The purity of your starting materials is crucial. Impurities in the piperidine or diphenylmethyl halide can carry through the reaction and contaminate the final product.
-
Solution: Ensure the purity of your starting materials by distillation or recrystallization before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes to this compound are:
-
N-Alkylation: This involves the direct reaction of piperidine with a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride) in the presence of a base.[2] This is a straightforward method but can be prone to over-alkylation.
-
Reductive Amination: This method typically involves the reaction of a piperidine derivative with benzophenone or a related carbonyl compound in the presence of a reducing agent.[2] This route can offer better control and avoid over-alkylation.
Q2: How can I purify crude this compound?
A2: Purification of this compound can be achieved through several methods:
-
Crystallization: The free base or its hydrochloride salt can be purified by recrystallization. Toluene is a suitable solvent for recrystallizing the free base. For the hydrochloride salt, a mixture of isopropanol and diethyl ether can be effective.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of ethyl acetate and hexane is often used.
-
Acid-Base Extraction: An aqueous work-up involving partitioning the crude product between an organic solvent and an acidic aqueous solution can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture, including starting materials, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help to confirm the identity of the product and any major byproducts.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related derivatives to aid in the selection of a synthetic strategy.
Table 1: Comparison of General N-Alkylation and Reductive Amination of Piperidines
| Parameter | N-Alkylation | Reductive Amination |
| Typical Yield | 60-85% | 70-95% |
| Purity (before chromatography) | Moderate to High (risk of over-alkylation) | High (generally cleaner reaction) |
| Key Reagents | Alkyl halide, Base (e.g., K₂CO₃, DIPEA) | Carbonyl compound, Amine, Reducing agent (e.g., NaBH(OAc)₃) |
| Common Byproducts | Quaternary ammonium salt | Reduced carbonyl starting material |
| Advantages | Simple, one-step reaction | High selectivity for mono-alkylation, milder conditions |
| Disadvantages | Potential for over-alkylation | Can be a two-step process if imine formation is separate |
Note: Yields and purity are dependent on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is a general guideline for the N-alkylation of piperidine with diphenylmethyl bromide.
Materials:
-
Piperidine
-
Diphenylmethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add diphenylmethyl bromide (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from toluene.
Protocol 2: Synthesis of this compound via Reductive Amination (Hypothetical)
This protocol outlines a general procedure for the reductive amination of benzophenone with 4-aminopiperidine, which would yield a related product and illustrates the methodology.
Materials:
-
Benzophenone
-
4-Aminopiperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzophenone (1.0 equivalent) and 4-aminopiperidine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships in the synthesis of this compound.
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
Troubleshooting common side reactions in 4-Benzhydrylpiperidine synthesis
Welcome to the technical support center for the synthesis of 4-Benzhydrylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Benzhydrylpiperidine?
A1: The two most common and effective methods for synthesizing 4-Benzhydrylpiperidine are:
-
N-alkylation of piperidine with a benzhydryl halide: This is a direct approach where piperidine is reacted with a benzhydryl halide (e.g., benzhydryl bromide or chloride) in the presence of a base.
-
Reductive amination of 4-piperidone with diphenylmethane or a derivative: This method involves the reaction of a 4-piperidone derivative with a suitable benzhydryl precursor under reductive conditions.
Q2: What are the most common side reactions to be aware of during the N-alkylation synthesis of 4-Benzhydrylpiperidine?
A2: The primary side reactions of concern during the N-alkylation approach are:
-
Over-alkylation (Quaternary Salt Formation): The desired product, 4-Benzhydrylpiperidine, is a secondary amine and can react further with the benzhydryl halide to form a quaternary ammonium salt.[1][2] This is more likely to occur if an excess of the alkylating agent is used or if the reaction is not carefully controlled.
-
Elimination Reactions: Benzhydryl halides can undergo elimination reactions in the presence of a base to form 1,1-diphenylethylene. The choice of base and reaction temperature can influence the extent of this side reaction.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: To minimize over-alkylation, you can:
-
Use a molar excess of piperidine relative to the benzhydryl halide.
-
Add the benzhydryl halide slowly to the reaction mixture. A syringe pump is recommended for controlled addition.[1][2]
-
Maintain a lower reaction temperature.
Q4: What are the potential side reactions in the reductive amination synthesis?
A4: While often more selective, reductive amination can also have side reactions, including:
-
Incomplete reaction: The initial formation of the imine or enamine intermediate may be incomplete, leading to unreacted starting materials.
-
Reduction of the carbonyl group: The reducing agent may reduce the 4-piperidone starting material to the corresponding alcohol before the amination occurs, especially with stronger reducing agents.
-
Formation of other byproducts: Depending on the specific reactants and conditions, other side reactions may occur.
Q5: How can I improve the yield and purity of my 4-Benzhydrylpiperidine?
A5: Optimizing reaction conditions is key. For N-alkylation, careful control of stoichiometry and slow addition of the alkylating agent are crucial.[1][2] For reductive amination, the choice of reducing agent and control of pH are important factors.[3] Purification techniques such as column chromatography and recrystallization are often necessary to obtain a high-purity product.
Troubleshooting Guides
Issue 1: Low Yield of 4-Benzhydrylpiperidine in N-Alkylation Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC-MS. - Increase the reaction temperature, but be mindful that this may also increase the rate of side reactions. |
| Side Reactions (Over-alkylation, Elimination) | - Over-alkylation: Use a larger excess of piperidine. Add the benzhydryl halide dropwise or via syringe pump over an extended period.[1][2] - Elimination: Use a non-hindered, weaker base. Lower the reaction temperature. |
| Poor Quality of Reagents | - Use freshly distilled piperidine and high-purity benzhydryl halide. - Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Purification |
| 1,1-Dibenzhydrylpiperidinium Halide (Quaternary Salt) | - This salt is typically insoluble in non-polar organic solvents and may precipitate from the reaction mixture. It will have a different Rf value on TLC and a distinct mass in MS analysis. | - Prevention: See "Side Reactions (Over-alkylation)" above. - Removal: The quaternary salt can often be removed by filtration if it precipitates. It can also be separated from the desired product by extraction, as the free base of 4-Benzhydrylpiperidine will be soluble in organic solvents while the salt is more soluble in aqueous solutions. |
| 1,1-Diphenylethylene (Elimination Product) | - This is a neutral compound and will have a different Rf value on TLC. It can be identified by GC-MS. | - Prevention: See "Side Reactions (Elimination)" above. - Removal: This non-basic impurity can be separated from the basic 4-Benzhydrylpiperidine product by acid-base extraction or by column chromatography on silica gel. |
| Unreacted Piperidine | - Highly volatile and will have a very different Rf on TLC. | - Can be removed by evaporation under reduced pressure or during aqueous workup. |
| Unreacted Benzhydryl Halide | - Will have a different Rf on TLC. | - Can be removed by column chromatography. |
Quantitative Data Summary
The following tables provide an overview of expected yields and side product formation under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
Table 1: N-Alkylation of Piperidine with Benzhydryl Bromide
| Molar Ratio (Piperidine:Benzhydryl Bromide) | Base | Temperature (°C) | Reaction Time (h) | Yield of 4-Benzhydrylpiperidine (%) | Yield of Quaternary Salt (%) |
| 1:1 | K2CO3 | 80 | 12 | ~50-60 | ~20-30 |
| 2:1 | K2CO3 | 80 | 12 | ~70-80 | ~10-15 |
| 3:1 | K2CO3 | 80 | 12 | >85 | <5 |
| 2:1 | Et3N | 60 | 24 | ~65-75 | ~15-20 |
Table 2: Reductive Amination of 4-Piperidone with Diphenylmethane Precursors
| Reducing Agent | Amine Source | Temperature (°C) | Reaction Time (h) | Yield of 4-Benzhydrylpiperidine (%) | Major Side Product(s) |
| NaBH(OAc)3 | Diphenylmethanimine | 25 | 24 | ~80-90 | Unreacted imine |
| NaBH4 | Diphenylmethanimine | 25 | 24 | ~60-70 | 4-Hydroxypiperidine derivative |
| H2/Pd-C | Diphenylmethanimine | 25 | 12 | >90 | Minimal |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Benzhydryl Bromide
Materials:
-
Piperidine
-
Benzhydryl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (3.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate flask, dissolve benzhydryl bromide (1.0 eq.) in anhydrous acetonitrile.
-
Slowly add the benzhydryl bromide solution to the piperidine suspension at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain pure 4-Benzhydrylpiperidine.
Protocol 2: Reductive Amination of 4-Piperidone with Diphenylmethanimine
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Diphenylmethanimine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq.) and diphenylmethanimine (1.1 eq.).
-
Add 1,2-dichloroethane to dissolve the reactants.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to obtain pure 4-Benzhydrylpiperidine.
Visualizations
Caption: N-Alkylation synthesis pathway and major side reactions.
Caption: Reductive amination synthesis pathway and a common side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-(Diphenylmethyl)piperidine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 4-(Diphenylmethyl)piperidine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound and its derivatives are column chromatography, recrystallization, distillation, and acid-base extraction.[1][2][3][4] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., catalysts), and byproducts.[2] Given that piperidine derivatives are basic, they can also react with atmospheric carbon dioxide to form piperidine carbonate or with ambient HCl to form the hydrochloride salt, which may appear as solid precipitates.[5]
Q3: I am seeing significant tailing or streaking of my compound on a standard silica gel column. What is causing this?
A3: Tailing is a frequent issue when purifying basic compounds like piperidines on standard (acidic) silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak shape.[6][7]
Q4: How can I prevent tailing during silica gel chromatography?
A4: To mitigate tailing, you can add a basic modifier to your mobile phase. A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent.[6][7] This competes with your compound for binding to the acidic sites on the silica, resulting in improved peak shape. Alternatively, using a different stationary phase like alumina can be effective.[7]
Q5: My purified this compound is a solid, but it sometimes "oils out" during recrystallization. Why does this happen and how can I fix it?
A5: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to high impurity levels depressing the melting point or cooling the solution too quickly.[2] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a seed crystal can also encourage proper crystallization.[2]
Purification Strategy Overview
This workflow provides a general decision-making process for selecting a suitable purification method.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form | The solution is not sufficiently saturated, or the wrong solvent was chosen. | Concentrate the solution by carefully evaporating some solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[2] |
| Product "oils out" | The compound is precipitating above its melting point, or there are significant impurities. | Reheat the solution, add slightly more solvent, and allow it to cool more slowly. A preliminary purification by acid-base extraction or filtration through a silica plug may be necessary to remove impurities.[2] |
| Very low yield | Too much solvent was used, or the solution was not cooled sufficiently. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the flask in an ice bath to maximize precipitation before filtering. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to remove colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | The solvent system (eluent) has incorrect polarity. | Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5). |
| Compound streaking/tailing | Strong interaction between the basic piperidine nitrogen and acidic silica gel. | Add 0.1-1% triethylamine or ammonium hydroxide to the eluent to neutralize active sites on the silica.[6][7] Alternatively, use a neutral stationary phase like alumina. |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar to a polar solvent system is effective. |
| Cracked or channeled column bed | Improper packing of the silica gel. | Ensure the silica is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general method for purifying this compound on a gram scale.
Workflow: Column Chromatography
Caption: Step-by-step workflow for column chromatography purification.
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5% triethylamine to the chosen solvent mixture.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting the sample through the column by adding the solvent system. Maintain a constant flow and never let the column run dry.[8]
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Spot the collected fractions on TLC plates to identify which ones contain the purified product.
-
Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable if the product is a solid and contains impurities with different solubility profiles.
References
- 1. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 4-Benzhydrylpiperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experiments with 4-Benzhydrylpiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 4-benzhydrylpiperidine derivatives?
A1: Based on the core structure, 4-benzhydrylpiperidine derivatives are primarily susceptible to oxidative, photolytic, and to a lesser extent, thermal degradation. The benzhydryl moiety is prone to oxidation, which can lead to the formation of benzophenone and other related impurities. The piperidine ring itself is generally stable but can undergo N-oxidation.
Q2: My 4-benzhydrylpiperidine derivative appears to be degrading upon storage in solution. What are the likely causes?
A2: Degradation in solution is often caused by hydrolysis (if susceptible functional groups are present on substituents), oxidation, or photodecomposition. The choice of solvent can also play a role; protic solvents may facilitate certain degradation pathways. It is also crucial to consider the pH of the solution, as it can catalyze hydrolytic degradation.[1]
Q3: Are there any specific storage recommendations to enhance the stability of these compounds?
A3: To minimize degradation, 4-benzhydrylpiperidine derivatives should be stored in well-sealed, amber glass vials to protect from light and air.[2] For long-term storage, it is advisable to store them as a solid in a cool, dark, and dry place. If storage in solution is necessary, use a non-reactive, dry solvent and consider purging the vial with an inert gas like nitrogen or argon before sealing.
Q4: What analytical techniques are best suited for monitoring the stability of 4-benzhydrylpiperidine derivatives?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[3][4][5][6][7] A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time.[3][4][5][6][7]
Q5: What is a forced degradation study and why is it important for my research?
A5: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[8] This helps to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[8][9][10] This is a critical step in drug development as required by regulatory agencies.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new peak in HPLC analysis of a stored sample. | Degradation of the parent compound. | - Perform a forced degradation study (acid, base, oxidation, heat, light) to see if the new peak corresponds to a known degradant. - Use LC-MS to identify the mass of the new peak and propose a structure for the degradation product. - Re-evaluate storage conditions (e.g., protect from light, store at a lower temperature). |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium. | - Assess the stability of the compound in the assay buffer over the time course of the experiment. - If instability is observed, consider preparing fresh solutions immediately before use or find a more suitable vehicle. |
| The compound changes color over time. | This is often an indication of oxidative or photolytic degradation. | - Store the compound in amber vials and under an inert atmosphere. - Analyze the colored sample by HPLC to identify the impurity. |
| Difficulty in dissolving the compound after storage. | Possible polymerization or formation of insoluble degradation products. | - Attempt to dissolve a small amount in a stronger solvent to check for solubility. - Analyze the insoluble material if possible. - It is best to use a fresh batch of the compound. |
Data Presentation: Forced Degradation Study Summary
The following table provides a template for summarizing the results of a forced degradation study on a hypothetical 4-benzhydrylpiperidine derivative.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 5.2% | Peak at 4.8 min |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | 2.1% | Peak at 5.1 min |
| Oxidation | 3% H₂O₂ | 8 hours | 25 | 15.8% | Peaks at 3.5 min and 6.2 min |
| Thermal | Solid state | 48 hours | 80 | 1.5% | No significant degradation products |
| Photolytic | Solid state, ICH compliant light source | 7 days | 25 | 8.9% | Peak at 7.1 min |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a 4-benzhydrylpiperidine derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the 4-benzhydrylpiperidine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a known amount of the solid compound to light in a photostability chamber according to ICH guidelines. After the exposure, dissolve the sample and analyze by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of 4-benzhydrylpiperidine derivatives.
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. If the compound has a poor chromophore, a mass spectrometer can be used.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can resolve the parent drug from all degradation products formed during forced degradation studies.
Visualizations
Caption: Hypothetical degradation pathways for 4-benzhydrylpiperidine derivatives.
Caption: Workflow for stability testing of 4-benzhydrylpiperidine derivatives.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzhydrylpiperazine (CAS 1259-35-4) Manufacturer & Supplier in China | Properties, Uses, Safety & Price [chemheterocycles.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Challenges and solutions for the scale-up synthesis of 4-(Diphenylmethyl)piperidine
Welcome to the technical support center for the scale-up synthesis of 4-(Diphenylmethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning the synthesis of this key pharmaceutical intermediate from the laboratory to an industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of this compound?
A1: Two primary routes are considered for the large-scale synthesis of this compound:
-
Grignard Reaction: This route typically involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a suitable 4-substituted piperidine precursor, such as N-protected-4-piperidone, followed by reduction and deprotection. While versatile, this route presents challenges in managing the highly exothermic nature of the Grignard reaction and ensuring anhydrous conditions on a large scale.
-
Friedel-Crafts Reaction: This approach may involve the acylation of a suitable aromatic compound followed by reduction and subsequent piperidine ring formation or modification. The handling of strong Lewis acids and potential for side reactions are key considerations for this route at an industrial scale.
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the reagents and reaction conditions:
-
Grignard Reagents: These are highly reactive and pyrophoric, especially in the presence of moisture. Strict anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) are mandatory. The initiation of the Grignard reaction can be unpredictable and highly exothermic, requiring robust temperature control systems.
-
Ethereal Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) are commonly used in Grignard reactions. They are highly flammable and can form explosive peroxides upon storage.
-
Exothermic Reactions: Both the Grignard and Friedel-Crafts reactions can be highly exothermic. Inadequate heat dissipation on a large scale can lead to thermal runaway, posing a significant explosion risk.
Q3: What are the common impurities encountered during the scale-up synthesis, and how can they be controlled?
A3: Impurity profiling is crucial for ensuring the quality of the final product. Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.
-
By-products from Side Reactions: In Grignard synthesis, Wurtz coupling products (biphenyl) can form. In Friedel-Crafts reactions, polysubstitution or isomeric products can arise.
-
Degradation Products: The product may degrade under harsh reaction or work-up conditions.
Control strategies include optimizing reaction parameters (temperature, addition rates), using high-purity starting materials, and developing robust purification methods.
Troubleshooting Guides
Guide 1: Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Initiation of Grignard Reagent Formation | - Magnesium surface is passivated with magnesium oxide.- Traces of water in the solvent or on glassware. | - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is oven-dried and solvents are rigorously dried before use. Maintain a positive pressure of an inert gas. |
| Low Yield of this compound | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Grignard reagent decomposition due to moisture. | - Increase reaction time or temperature (with caution).- Control the addition rate of the electrophile to minimize side reactions.- Re-verify the anhydrous conditions of the entire system. |
| Exothermic Reaction is Difficult to Control | - Addition rate of reagents is too fast.- Inadequate cooling capacity of the reactor. | - Reduce the addition rate of the Grignard reagent or the electrophile.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch. Consider a semi-batch process for better heat management. |
Guide 2: Purification and Isolation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Product Crystallization | - High level of impurities.- Incorrect solvent system. | - Perform a pre-purification step (e.g., extraction, charcoal treatment) to remove bulk impurities.- Conduct a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Seeding with a small amount of pure product can induce crystallization. |
| Product Purity Not Meeting Specifications | - Inefficient removal of closely related impurities.- Co-precipitation of impurities during crystallization. | - Optimize the crystallization process (e.g., cooling rate, solvent polarity).- Consider a multi-step purification process, such as a combination of crystallization and column chromatography (for high-value applications). |
| Low Recovery After Purification | - Product is too soluble in the crystallization solvent.- Loss of product during transfers and filtration. | - Adjust the solvent composition to reduce product solubility at low temperatures.- Optimize filtration and washing procedures to minimize losses. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes (Illustrative)
| Parameter | Grignard Route | Friedel-Crafts Route |
| Typical Yield | 70-85% | 65-80% |
| Purity Before Final Purification | 85-95% | 80-90% |
| Key Reagents | Phenylmagnesium halide, N-protected-4-piperidone | Acyl chloride, Lewis acid (e.g., AlCl₃) |
| Major Scale-Up Challenges | Exotherm control, anhydrous conditions, reagent handling | Handling of corrosive Lewis acids, waste disposal |
Note: The data in this table is illustrative and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
A detailed, validated experimental protocol for the large-scale synthesis of this compound is proprietary to individual manufacturers. However, a general laboratory-scale procedure that can be adapted for pilot-plant studies is outlined below. Caution: This procedure should only be performed by qualified chemists in a suitable fume hood with appropriate personal protective equipment.
Synthesis of this compound via Grignard Reaction (Lab Scale)
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Piperidone Precursor:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of N-Boc-4-piperidone (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate can be deprotected using acidic conditions (e.g., HCl in dioxane) to yield this compound hydrochloride.
-
-
Purification:
-
The hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Neutralization with a base will yield the free base, which can be further purified by distillation or crystallization if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
Alternative catalytic systems for efficient 4-Benzhydrylpiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzhydrylpiperidine. The focus is on addressing common experimental challenges and exploring alternative catalytic systems for improved efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Benzhydrylpiperidine?
A1: The main synthetic strategies for 4-Benzhydrylpiperidine and structurally related N-substituted piperidines include:
-
Reductive Amination: This is a widely used method involving the reaction of a piperidine derivative (like 4-piperidinone) with a benzophenone precursor, or piperidine with benzaldehyde, followed by reduction.
-
Nucleophilic Substitution: This route typically involves the reaction of piperidine with a benzhydryl halide (e.g., benzhydryl chloride or bromide).
-
Catalytic N-alkylation with Alcohols: Modern approaches utilize transition metal catalysts for the direct N-alkylation of piperidine with benzhydrol (diphenylmethanol) through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This method is considered greener as the only byproduct is water.[1][2]
-
Organometallic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, can be employed to form the carbon-nitrogen or carbon-carbon bond, respectively, to construct the 4-Benzhydrylpiperidine scaffold.[3]
Q2: My reductive amination reaction for 4-Benzhydrylpiperidine synthesis is giving low yields. What are the common causes and solutions?
A2: Low yields in reductive amination are a frequent issue. Here are some common causes and troubleshooting steps:
-
Incomplete Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound may be slow or reversible.
-
Solution: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine/enamine. A catalytic amount of acid (e.g., acetic acid) can also promote this step.
-
-
Reductant Reactivity: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the ketone or aldehyde starting material. If using a stronger reducing agent like sodium borohydride (NaBH₄), competitive reduction of the carbonyl starting material can occur.
-
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the reaction.
-
Solution: Optimize reaction conditions by increasing the temperature or reaction time. Consider using a less sterically hindered starting material if the synthetic route allows. For cross-coupling reactions, employing catalysts with bulky, electron-rich phosphine ligands can be beneficial.[4]
-
-
Reaction Monitoring: Without proper monitoring, it's difficult to determine if the reaction has gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q3: I am observing significant byproduct formation in my synthesis. How can I improve the selectivity?
A3: Byproduct formation can arise from several sources. Here are some strategies to enhance selectivity:
-
Over-alkylation: In nucleophilic substitution reactions, the product, 4-Benzhydrylpiperidine, can react further to form a quaternary ammonium salt.
-
Solution: Use a slow addition of the alkylating agent (benzhydryl halide) to maintain a relative excess of piperidine.
-
-
Competitive Reactions: As mentioned, in reductive amination, the reducing agent might react with the carbonyl compound.
-
Solution: Use a more selective reducing agent like NaBH(OAc)₃.
-
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity.
-
Solution: For catalytic N-alkylation with benzhydrol, ruthenium and iridium complexes have shown high selectivity for mono-alkylation.
-
Q4: What are the advantages of using a "borrowing hydrogen" catalytic system for 4-Benzhydrylpiperidine synthesis?
A4: The "borrowing hydrogen" (or hydrogen autotransfer) methodology offers several advantages over classical methods:[1][2]
-
Atom Economy: The only byproduct is water, making it a highly atom-economical and environmentally friendly process.
-
Use of Alcohols: It allows for the use of readily available and stable alcohols (like benzhydrol) as alkylating agents, avoiding the need to convert them into halides or other leaving groups.
-
Catalytic Nature: The use of a catalyst in small quantities reduces waste and can lead to more efficient processes.
-
Versatility: A range of transition metal catalysts, including those based on iridium, ruthenium, and palladium, have been developed for this type of transformation.[2][5]
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed N-Alkylation of Piperidine with Benzhydrol
| Possible Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Ensure anhydrous and anaerobic conditions, as some catalysts are sensitive to air and moisture. Use freshly prepared or properly stored catalysts. |
| Inefficient Hydrogen Transfer | The hydrogen transfer steps (dehydrogenation of the alcohol and hydrogenation of the imine) may be slow. Optimize the reaction temperature and consider using a hydrogen acceptor or donor if the catalytic cycle requires it. |
| Ligand Incompatibility | The chosen ligand may not be optimal for the bulky substrates. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to improve catalytic activity. |
| Base Incompatibility | The choice and amount of base can be critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu) and their stoichiometry. |
Problem 2: Difficulty in Purification of 4-Benzhydrylpiperidine
| Possible Cause | Troubleshooting Strategy |
| Co-elution of Starting Materials | The product and starting materials may have similar polarities. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC. |
| Formation of Emulsions during Work-up | The basic nature of the product can lead to emulsions during aqueous extraction. Use a brine wash to help break up emulsions. Adjust the pH of the aqueous layer carefully. |
| Product Oiling Out | The product may not crystallize easily. Try to form a salt (e.g., hydrochloride or hydrobromide) to induce crystallization and facilitate purification. |
Quantitative Data Summary
The following tables summarize quantitative data from various catalytic systems for the synthesis of piperidine derivatives. While not all examples are for 4-Benzhydrylpiperidine specifically, they provide a comparative overview of different catalytic approaches.
Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Amine | Alcohol | Yield (%) | Reference |
| NHC-Ir(III) Complex | Aniline | Benzyl alcohol | High | [5] |
| NHC-Ru(II) Complex | Aniline | Benzyl alcohol | Moderate | [5] |
| Pd/SiO₂ | Various amines | Various alcohols | Good to Excellent | [2] |
| Fe-Pd Bimetallic Catalyst | Various amines | Various alcohols | Good to Excellent | [2] |
Table 2: Reductive Heck Coupling for Piperidine Synthesis
| Catalyst | Hydride Source | Additive | Yield (%) | Reference |
| Pd(OAc)₂ | HCO₂Na | n-Bu₄NCl | 10 | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Alkylation of Piperidine with Benzhydrol (A Representative "Borrowing Hydrogen" Method)
This protocol is a generalized procedure based on methodologies for palladium-catalyzed N-alkylation of amines with alcohols.[2]
Materials:
-
Palladium-based catalyst (e.g., Pd/C, Pd nanoparticles on a support)
-
Piperidine
-
Benzhydrol
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and inert atmosphere techniques
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 5 mol%).
-
Under an inert atmosphere, add anhydrous toluene, piperidine (1.0 eq), and benzhydrol (1.2 eq).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from several hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) to afford 4-Benzhydrylpiperidine.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Benzhydrylpiperidine.
Caption: Troubleshooting guide for low yields in reductive amination.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
Resolving low reactivity issues with the 4-(Diphenylmethyl)piperidine nitrogen
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low reactivity issues encountered with the nitrogen atom of 4-(diphenylmethyl)piperidine during various chemical syntheses. The bulky diphenylmethyl group can significantly hinder the nucleophilicity of the piperidine nitrogen, leading to sluggish or incomplete reactions. The following sections offer targeted solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation of this compound sluggish or providing low yields?
Answer:
The low reactivity of this compound in N-alkylation reactions is primarily due to steric hindrance. The large diphenylmethyl group at the 4-position obstructs the path of the incoming electrophile to the nitrogen's lone pair of electrons. Additionally, the reaction can be slowed by the generation of an acid byproduct (e.g., HBr, HCl) which protonates the starting amine, rendering it non-nucleophilic.
Troubleshooting Guide:
-
Increase Reactivity of the Alkylating Agent: Switch from alkyl chlorides to more reactive alkyl bromides or, preferably, alkyl iodides.
-
Use a Stronger Base: Employ a non-nucleophilic base to scavenge the acid byproduct. For sterically hindered amines, stronger bases are often required.
-
Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
Q2: I'm observing incomplete conversion during the N-acylation of this compound. How can this be resolved?
Answer:
Similar to N-alkylation, N-acylation is hampered by steric hindrance. Acylating agents, especially bulky ones, will react slowly. Standard conditions that are effective for piperidine may be insufficient for this substrate.
Troubleshooting Guide:
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.
-
Add a Nucleophilic Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
Employ a Stronger, Non-Nucleophilic Base: Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl without competing in the reaction.
-
Utilize Coupling Agents for Carboxylic Acids: If using a carboxylic acid directly, employ a powerful coupling agent like HATU or HBTU to form a highly activated ester in situ.
Q3: Standard N-arylation methods are failing with this compound. What advanced methods can I use?
Answer:
N-arylation of hindered secondary amines is a known challenge and often requires transition-metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Troubleshooting Guide for Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically hindered amines, bulky, electron-rich phosphine ligands are necessary. Ligands like XPhos, SPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent choices. Using pre-formed, air-stable catalysts (precatalysts) like XPhos Pd G3 can improve consistency.[1]
-
Base Selection: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent Choice: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are standard.[1]
Troubleshooting Guide for Ullmann Condensation:
-
Catalyst: This reaction uses a copper catalyst, typically copper(I) iodide (CuI).
-
Ligand: The addition of a ligand, such as L-proline or N-methylglycine, can significantly improve reaction rates and yields, allowing for milder conditions.[2]
-
Base and Solvent: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used in a high-boiling polar aprotic solvent like DMF or DMSO.[3]
Experimental Protocols & Data
Protocol 1: N-Alkylation of a Hindered Piperidine
This protocol is optimized for sterically demanding substrates like this compound.
Reaction Scheme: R-X + this compound → R-N(this compound) + HX
Materials:
-
This compound
-
Alkyl Iodide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Iodide (NaI), catalytic amount (0.1 eq.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DMF.
-
Add finely powdered K₂CO₃ (2.0 eq.) and a catalytic amount of NaI (0.1 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the alkyl iodide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Acylation using an Acyl Chloride with DMAP Catalysis
This protocol enhances the rate of acylation for the sterically shielded nitrogen.
Reaction Scheme: R-COCl + this compound → R-C(O)N(this compound) + HCl
Materials:
-
This compound
-
Acyl Chloride (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add DIPEA (1.5 eq.) followed by DMAP (0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography if necessary.
Protocol 3: Buchwald-Hartwig N-Arylation
This is a powerful method for forming C-N bonds with aryl halides.
Reaction Scheme: Ar-Cl + this compound --[Pd catalyst, Ligand, Base]--> Ar-N(this compound)
Materials:
-
This compound (1.2 eq.)
-
Aryl Chloride (1.0 eq.)
-
XPhos Pd G3 precatalyst (0.02 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl chloride (1.0 eq.), XPhos Pd G3 (0.02 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous, degassed toluene, followed by this compound (1.2 eq.).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is often complete within 2-18 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Illustrative Data: Comparison of Reaction Conditions
The following tables summarize typical yields for reactions with standard versus sterically hindered piperidines to illustrate the impact of steric hindrance and the effectiveness of optimized protocols.
Table 1: N-Alkylation with Benzyl Bromide
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Piperidine | K₂CO₃ | ACN | 60 | 4 | >95% |
| This compound | K₂CO₃ | ACN | 60 | 24 | <20% |
| This compound | K₂CO₃ / NaI | DMF | 90 | 18 | ~85% |
Table 2: N-Acylation with Benzoyl Chloride
| Substrate | Base | Catalyst | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Piperidine | TEA | None | DCM | 25 | >95% |
| This compound | TEA | None | DCM | 25 | ~30-40% |
| This compound | DIPEA | DMAP | DCM | 25 | >90% |
Table 3: N-Arylation with 4-Chlorotoluene
| Substrate | Method | Catalyst / Ligand | Base | Temperature (°C) | Illustrative Yield (%) |
| Piperidine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | >90% |
| This compound | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | ~50-60% |
| This compound | Buchwald-Hartwig | XPhos Pd G3 | NaOtBu | 110 | >85% |
Visualized Workflows and Pathways
Troubleshooting Workflow for Low Reactivity
The following diagram outlines a logical approach to troubleshooting common reactions involving the this compound nitrogen.
Caption: Troubleshooting decision tree for hindered amine reactions.
Generalized Reaction Workflow: Buchwald-Hartwig Amination
This diagram illustrates the key steps and components for successfully performing a Buchwald-Hartwig amination with a challenging substrate.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Simplified Dopamine Receptor Antagonism Pathway
Derivatives of this compound are precursors to molecules that can act as antagonists at dopamine receptors.[4] This diagram shows a simplified mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Benzhydrylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of high-purity 4-Benzhydrylpiperidine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 4-Benzhydrylpiperidine?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For piperidine derivatives like 4-Benzhydrylpiperidine, common choices range from polar protic solvents such as ethanol and isopropanol to moderately polar aprotic solvents like acetonitrile. A small-scale solvent screening is the most effective method to determine the optimal solvent for your specific sample.
Q2: My 4-Benzhydrylpiperidine is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent or the solvent may not be hot enough. Add a small amount of additional solvent incrementally to the boiling solution until the solid dissolves completely. Ensure the solution is maintained at its boiling point during this process. If the compound remains insoluble even with a large volume of hot solvent, that particular solvent is likely unsuitable for recrystallization.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After dissolution, allowing the solution to cool slowly to room temperature before placing it in an ice bath is crucial. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities. Additionally, minimizing the amount of cold solvent used to wash the crystals during filtration will reduce product loss.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To prevent this, you can try using a lower-boiling point solvent or adding a bit more solvent to the hot solution. A slower cooling rate can also favor the formation of crystals over oil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of 4-Benzhydrylpiperidine in a question-and-answer format.
Issue 1: No crystals form after the solution has cooled.
-
Question: My solution is clear and at room temperature, but no crystals have formed. What went wrong?
-
Answer: This is a common issue that can arise from a few factors:
-
Too much solvent was used: The solution may not be supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, allow the solution to cool slowly again.
-
-
Supersaturation: The solution may be supersaturated but requires an initiation step for crystallization.
-
Solution 1: Seeding. Add a tiny crystal of pure 4-Benzhydrylpiperidine to the solution. This "seed" crystal will provide a nucleation site for crystal growth.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Issue 2: The compound crystallizes in the filter funnel during hot filtration.
-
Question: I'm losing product because it's crystallizing on the filter paper and in the funnel during hot filtration. How can I avoid this?
-
Answer: This premature crystallization is due to the solution cooling as it passes through the funnel.
-
Solution: To prevent this, use a slight excess of the recrystallization solvent to keep the compound dissolved. Additionally, pre-heating the filtration apparatus (funnel and receiving flask) in an oven or with hot solvent vapor can help maintain the temperature and prevent premature crystal formation.[1]
-
Issue 3: The resulting crystals are colored or appear impure.
-
Question: My final crystals have a yellowish tint, but the pure compound should be white. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Solution: After dissolving the crude 4-Benzhydrylpiperidine in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use too much charcoal as it can also adsorb some of your desired product.
-
Data Presentation
| Solvent | Solubility of Benzhydrol at 20°C | Key Considerations |
| Water | 0.5 g/L | Very low solubility, potentially useful as an anti-solvent. |
| Ethanol | Soluble | A good candidate for single-solvent recrystallization. |
| Chloroform | Soluble | A good candidate, but volatility and toxicity should be considered. |
| Petroleum Ether | Insoluble (cold) | Can be a good anti-solvent in a two-solvent system. |
Experimental Protocols
Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Benzhydrylpiperidine. Add a minimal amount of a suitable solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Two-Solvent Recrystallization (Solvent/Anti-Solvent)
-
Dissolution: Dissolve the crude 4-Benzhydrylpiperidine in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is poorly soluble but is miscible with the "good" solvent, e.g., water) dropwise to the stirred solution until you observe persistent turbidity.
-
Clarification: Gently warm the turbid solution until it becomes clear again.
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a typical recrystallization process.
Caption: A decision tree to help diagnose and resolve common recrystallization problems.
References
Validation & Comparative
Comparative Analysis of 4-(Diphenylmethyl)piperidine Analogs for Dopamine Transporter (DAT) Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the affinity of various 4-(diphenylmethyl)piperidine analogs for the Dopamine Transporter (DAT). The data presented is compiled from preclinical studies and aims to inform structure-activity relationship (SAR) understanding and guide future drug discovery efforts.
Introduction
The this compound scaffold is a key pharmacophore found in numerous compounds targeting the dopamine transporter (DAT). As a critical regulator of dopamine homeostasis in the brain, DAT is a primary target for the treatment of various neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Analogs of this scaffold, most notably benztropine and its derivatives, have been extensively studied to modulate DAT affinity and selectivity, with the goal of developing novel therapeutics with improved efficacy and reduced side effects. This guide summarizes the DAT binding affinities of selected this compound analogs and provides a detailed experimental protocol for assessing DAT affinity.
Data Presentation: DAT Affinity of this compound Analogs
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of various this compound analogs for the dopamine transporter. Lower values indicate higher affinity.
| Compound/Analog | DAT Affinity (Ki/IC50, nM) | Reference |
| Benztropine (BZT) | 8.5 - 6370 | [1] |
| GA 1-69 | 29.2 | [2] |
| GA 2-50 | Not explicitly stated, but within 5.6 to 30 nM range | [2] |
| GA 2-99 | 5.59 | [2] |
| JHW 013 | Not explicitly stated, but within 5.6 to 30 nM range | [2] |
| 4'-Cl BZT | 11 - 20 | [3] |
| AHN 1-055 | 8 - 30 (Ki) | [3] |
| JJC8-091 (1) | 230 | [4] |
| JJC8-088 (2) | 2.60 | [4] |
| JJC8-089 (3a) | 37.8 | [4] |
| (+)-5 | 0.46 (IC50) | [5] |
| (-)-5 | 56.7 (IC50) | [5] |
Experimental Protocols
The following is a representative experimental protocol for determining the affinity of compounds for the dopamine transporter using a competitive radioligand binding assay. This protocol is a synthesis of methodologies commonly reported in the literature.
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter (DAT) by measuring their ability to displace a radiolabeled ligand (e.g., [3H]WIN 35,428) from its binding site on DAT in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., GBR 12909 or cocaine)
-
Test compounds (this compound analogs)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and place in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compounds and the unlabeled ligand in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]WIN 35,428 (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]WIN 35,428, and 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM GBR 12909).
-
Displacement: 50 µL of membrane suspension, 50 µL of [3H]WIN 35,428, and 50 µL of the test compound at various concentrations.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for DAT Binding Assay
Caption: Workflow for determining DAT affinity via a competitive radioligand binding assay.
Logical Relationship in Structure-Activity Relationship (SAR) Studiesdot
References
Harnessing the 4-Benzhydrylpiperidine Scaffold: A Comparative Guide to Dopamine Transporter Inhibition
The 4-benzhydrylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. This guide provides a comparative analysis of novel 4-benzhydrylpiperidine derivatives, focusing on their structure-activity relationship (SAR) as potent and selective inhibitors of the dopamine transporter (DAT). Inhibition of DAT increases synaptic dopamine levels, a mechanism of therapeutic interest for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
Quantitative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 4-benzhydrylpiperidine derivatives for the dopamine transporter are significantly influenced by substitutions on the piperidine nitrogen and the benzhydryl moiety. The following table summarizes the in vitro binding affinities (IC50) and selectivity for a selection of analogues.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Benzhydryl Substituent) | DAT IC50 (nM)[1][2] | DAT/SERT Selectivity Ratio[1][2] |
| 1a | 3-phenylpropyl | Unsubstituted | 14 | 6.1 |
| 9 | 3-phenylpropyl | 4-fluoro (on one phenyl) | 6.6 | 33.8 |
| 19a | 3-(4'-fluorophenyl)propyl | Unsubstituted | 6.0 | 30.0 |
| 9a | benzyl | Unsubstituted | Not specified | 49 |
| S,S-(-)-19a | Not specified | Not specified | 11.3 | More selective than GBR 12909 |
Generally, introducing a fluorine atom to the benzhydryl rings or the N-phenylpropyl substituent tends to enhance both potency and selectivity for DAT over the serotonin transporter (SERT)[1][2]. The conformationally constrained cis-3,6-disubstituted piperidine derivatives also demonstrate high affinity for DAT, with enantiomers showing differential potencies[3].
Experimental Protocols
The biological activity of these 4-benzhydrylpiperidine derivatives was primarily evaluated through radioligand binding and dopamine uptake assays.
1. Radioligand Binding Assay for DAT Affinity
This assay determines the binding affinity (Ki) of the test compounds for the dopamine transporter.
-
Cell Preparation: Membranes from rat striatal tissue, which is rich in dopamine transporters, are prepared.
-
Radioligand: [3H]WIN 35,428, a high-affinity radiolabeled ligand for DAT, is used.
-
Assay Procedure:
-
A constant concentration of [3H]WIN 35,428 is incubated with the rat striatal membranes in the presence of varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
2. [3H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of dopamine into cells expressing DAT.
-
Cell Culture: A cell line stably expressing the human dopamine transporter (hDAT), such as Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells, is used.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
The cells are pre-incubated with varying concentrations of the test compound for a short period.
-
[3H]Dopamine is then added to the wells to initiate the uptake process.
-
The uptake is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]Dopamine.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake (IC50) is determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the signaling pathway affected by these novel 4-benzhydrylpiperidine derivatives.
Experimental workflow for assessing DAT affinity and inhibition.
Dopamine signaling at the synapse and the inhibitory action of 4-benzhydrylpiperidine derivatives on DAT.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel 4-(Diphenylmethyl)piperidine-Based Compounds in Modulating Key Neurological and Cardiovascular Targets
A detailed guide for researchers and drug development professionals on the biological performance of new 4-(diphenylmethyl)piperidine derivatives against established alternatives, supported by experimental data and detailed protocols.
In the landscape of modern drug discovery, the this compound scaffold has emerged as a versatile pharmacophore, giving rise to a new generation of compounds with significant potential in treating a range of neurological and cardiovascular disorders. This guide provides a comprehensive comparison of the biological efficacy of these novel compounds against established agents, focusing on their interactions with L-type calcium channels, the dopamine transporter (DAT), dopamine D4 receptors, and N-type calcium channels. The data presented herein is curated from recent preclinical studies to facilitate an objective evaluation of these emerging therapeutic candidates.
Performance Comparison: A Quantitative Overview
The biological activity of the novel this compound-based compounds has been quantified and compared with that of well-established drugs. The following tables summarize the key performance indicators, such as the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the inhibitor constant (Ki), for each compound at its respective biological target.
L-type Calcium Channel Blockade
L-type calcium channels are crucial in regulating cardiovascular function, and their modulation is a key strategy in treating hypertension. The following table compares the efficacy of new this compound derivatives against the widely used calcium channel blockers, nifedipine and verapamil, in inhibiting calcium-induced contractions in vascular smooth muscle.
Table 1: Comparative Efficacy of L-type Calcium Channel Blockers
| Compound | Target/Assay | Organism/Tissue | EC50/IC50 |
| New this compound Derivatives | Ca2+-dependent contractions | Mouse mesenteric arteries | Less effective than nifedipine[1] |
| Nifedipine | Ca2+-induced contractions | Rabbit aorta | IC50: 3 x 10⁻⁹ M[2] |
| Verapamil | Ca2+-induced contractions | Rabbit aorta | IC50: 6 x 10⁻⁸ M[2] |
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a primary target for psychostimulant drugs and is implicated in various neuropsychiatric disorders. The affinity of novel compounds for DAT is compared with that of cocaine and the selective DAT inhibitor GBR 12935.
Table 2: Comparative Affinity for the Dopamine Transporter (DAT)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| New 4-benzylpiperidine carboxamide (8k) | [³H]DA uptake inhibition | Cells | - |
| Cocaine | [³H]Cocaine binding | DAT | Ki: 0.20 µM[3] |
| GBR 12935 | [³H]GBR 12935 binding | COS-7 cells | Kd: 1.08 nM[4] |
| GBR 12935 | [³H]GBR 12935 binding | Human putamen | KiH: 54 nM, KiL: 4.5 µM[5] |
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a target for antipsychotic medications. The binding affinity of a novel 4,4-difluoropiperidine ether is compared to the selective D4 receptor antagonist L745870.
Table 3: Comparative Affinity for the Dopamine D4 Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| Compound 14a (4,4-difluoropiperidine ether) | [³H]N-methylspiperone | HEK293 cells expressing hD4 | 0.3 |
| Compound 6 | [³H]N-methylspiperone | HEK293 cells expressing hD4 | pKi: 8.54[6][7] |
| L745870 | - | - | ~0.43[8] |
N-type Calcium Channel Blockade
N-type calcium channels play a critical role in neurotransmitter release and are a target for novel analgesics. The inhibitory potency of a new 4-amino-piperidine derivative is presented below.
Table 4: Comparative Efficacy of N-type Calcium Channel Blockers
| Compound | Target/Assay | Organism/Cell Line | IC50 (µM) |
| C101 (4-amino-piperidine derivative) | N-type Ca²⁺ channels | Xenopus oocytes | 2.2 ± 0.6[9] |
| CNCB-2 | N-type Ca²⁺ channels | Mouse SCG neurons | ~3 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Calcium-Induced Contractions in Isolated Rabbit Aortic Strips
This assay evaluates the ability of a compound to inhibit vasoconstriction induced by calcium.
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in Krebs-Ringer buffer (in mM: 111 NaCl, 5 KCl, 1 NaH₂PO₄, 0.5 MgCl₂, 25 NaHCO₃, 2.5 CaCl₂, and 11.1 dextrose, gassed with 95% O₂ and 5% CO₂). The aorta is cleaned of connective tissue and cut into rings approximately 3-4 mm in width. The endothelium can be removed by gently rubbing the intimal surface.
-
Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Ringer buffer at 37°C and attached to isometric force transducers. The rings are equilibrated for at least 60-90 minutes under a resting tension of 1.5-2 g, with buffer changes every 15-30 minutes.
-
Induction of Contraction: After equilibration, the buffer is replaced with a high-potassium, calcium-free Krebs solution to depolarize the smooth muscle cells. Cumulative concentrations of CaCl₂ are then added to elicit concentration-dependent contractions.
-
Compound Testing: To test the inhibitory effect of a compound, the aortic rings are pre-incubated with the test compound for a specified period (e.g., 30 minutes) before the addition of CaCl₂.
-
Data Analysis: The contractile responses are recorded, and the EC50 or IC50 values are calculated from the concentration-response curves.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the binding affinity of a compound to the dopamine transporter.
-
Membrane Preparation: Brain tissue (e.g., striatum) or cells expressing the dopamine transporter are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate. For competitive binding, incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [¹²⁵I]RTI-55 or [³H]GBR 12935) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12935).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
N-type Calcium Channel Inhibition Assay using Xenopus Oocytes
This electrophysiological assay assesses the blocking effect of a compound on N-type calcium channels expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and injected with cRNAs encoding the subunits of the N-type calcium channel (α1B, α2δ, and β). The injected oocytes are then incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte is placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Current Measurement: The oocyte membrane is held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit inward calcium currents through the expressed N-type channels. Barium is often used as the charge carrier to avoid calcium-activated chloride currents.
-
Compound Application: The test compound is applied to the oocyte via the perfusion system. The effect of the compound on the N-type calcium channel current is measured at various concentrations.
-
Data Analysis: The peak inward current is measured before and after the application of the test compound. The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the relevant signaling pathways and workflows.
Caption: L-type calcium channel signaling pathway in vascular smooth muscle.
Caption: Dopamine transporter (DAT) inhibition at the synapse.
Caption: Dopamine D4 receptor signaling pathway.
Caption: General experimental workflow for validating biological efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Vitro and In-Vivo Efficacy of the Dopamine D2 Receptor Antagonist L-741,626, a 4-Phenylpiperidine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological properties of L-741,626, a selective dopamine D2 receptor antagonist. L-741,626 belongs to the 4-phenylpiperidine class of compounds, which are structurally related to 4-(diphenylmethyl)piperidine derivatives and are of significant interest in the development of antipsychotic agents. This document synthesizes experimental data to offer a clear and objective overview of its performance, complete with detailed experimental protocols and visualizations of the underlying biological pathways.
In-Vitro vs. In-Vivo Activity: A Tabulated Comparison
The preclinical assessment of novel therapeutic compounds hinges on a clear understanding of their performance in both controlled laboratory settings and complex biological systems. Below is a summary of the key efficacy parameters for L-741,626, highlighting its potent and selective antagonism of the dopamine D2 receptor in-vitro and its functional consequences in-vivo.
| Parameter | In-Vitro Activity | In-Vivo Activity |
| Compound | L-741,626 | L-741,626 |
| Target | Dopamine D2 Receptor | Dopamine D2 Receptor |
| Assay | Radioligand Binding Assay | Conditioned Avoidance Response (CAR) in Rats |
| Key Metric | Inhibitory Constant (Ki) | Median Effective Dose (ED50) |
| Value | Ki = 2.4 nM for human D2 receptors[1] | ED50 = 0.3 mg/kg for inhibition of CAR[2] |
| Selectivity | High selectivity for D2 over D3 (Ki = 100 nM) and D4 (Ki = 220 nM) receptors.[1] | Selectively suppresses conditioned avoidance responses without impairing escape behavior.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in-vitro and in-vivo assays cited in this guide.
In-Vitro: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of L-741,626 for the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.
-
Test Compound: L-741,626.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: D2 receptor membranes and [³H]Spiperone.
-
Non-specific Binding wells: D2 receptor membranes, [³H]Spiperone, and 10 µM haloperidol.
-
Competition Binding wells: D2 receptor membranes, [³H]Spiperone, and varying concentrations of L-741,626.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of [³H]Spiperone) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In-Vivo: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity.
Objective: To determine the median effective dose (ED50) of L-741,626 required to inhibit the conditioned avoidance response.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Acclimation and Training:
-
Acclimate male Sprague-Dawley rats to the shuttle box.
-
Training consists of multiple trials. In each trial, the CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock) for another duration (e.g., 10 seconds).
-
An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the shock.
-
An escape response is recorded if the rat moves to the other compartment during the US presentation.
-
A failure is recorded if the rat does not move to the other compartment during either the CS or US presentation.
-
Training continues until the rats reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Administration: Administer L-741,626 or vehicle intraperitoneally (i.p.) at various doses to different groups of trained rats.
-
Testing: At a specified time after drug administration (e.g., 30 minutes), place the rats back in the shuttle box and conduct a test session identical to the training sessions.
-
Data Analysis: Record the number of avoidance, escape, and failure responses for each rat. Calculate the percentage of avoidance responses for each dose group. Determine the ED50, the dose of L-741,626 that produces a 50% reduction in avoidance responding, using a dose-response curve analysis. It is crucial to also analyze the effect on escape responses to ensure the compound is selectively affecting the conditioned behavior and not causing general motor impairment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
A Comparative Guide to the Synthesis of 4-Benzhydrylpiperidine: A Benchmarking Analysis of New and Established Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is a critical aspect of the discovery pipeline. 4-Benzhydrylpiperidine is a key structural motif found in a variety of biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this important scaffold: direct N-alkylation and reductive amination. The performance of these methods is benchmarked based on reported experimental data to aid in the selection of the most appropriate route for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route for 4-Benzhydrylpiperidine is often a trade-off between reaction simplicity, yield, and the nature of the starting materials. Below is a summary of the quantitative data for the two primary methods discussed in this guide.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Piperidine, Benzhydryl Bromide | Piperidine, Benzophenone |
| Key Reagents | K₂CO₃, Acetonitrile | NaBH(OAc)₃, Dichloroethane |
| Typical Yield | ~75-85% | ~80-90% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Purity | High after chromatography | High after chromatography |
| Key Advantages | Straightforward, readily available starting materials. | Milder conditions, avoids over-alkylation. |
| Key Disadvantages | Potential for over-alkylation, longer reaction times. | Requires a hydride reducing agent. |
Signaling Pathways and Experimental Workflows
The logical flow of both synthetic routes can be visualized to better understand the sequence of events from starting materials to the final product.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established and published methods for N-alkylation of piperidines.
Route 1: Direct N-Alkylation of Piperidine with Benzhydryl Bromide
This method involves the direct reaction of the secondary amine of piperidine with an alkyl halide, in this case, benzhydryl bromide. A base is used to neutralize the hydrobromic acid formed during the reaction.
Materials:
-
Piperidine
-
Benzhydryl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add benzhydryl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-Benzhydrylpiperidine.
Route 2: Reductive Amination of Benzophenone with Piperidine
This route offers a milder and often more selective method for N-alkylation. It proceeds through the formation of an iminium ion intermediate from the reaction of benzophenone and piperidine, which is then reduced in situ.
Materials:
-
Benzophenone
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzophenone (1.0 eq) and piperidine (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 4-Benzhydrylpiperidine.
Concluding Remarks
Both direct N-alkylation and reductive amination represent viable and effective methods for the synthesis of 4-Benzhydrylpiperidine. The choice between the two routes will likely depend on the specific requirements of the synthesis, including scale, available starting materials, and desired reaction conditions.
-
Direct N-alkylation is a straightforward and robust method, particularly suitable for initial scaffold synthesis. Careful control of stoichiometry is recommended to minimize the formation of quaternary ammonium byproducts.
-
Reductive amination offers a milder alternative that is less prone to over-alkylation and may provide higher yields in a shorter reaction time. This method is particularly advantageous when working with more complex or sensitive substrates.
Ultimately, the data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the rational design and efficient execution of synthetic routes toward 4-Benzhydrylpiperidine and its derivatives.
Comparing the pharmacological effects of 4-(Diphenylmethyl)piperidine with GBR 12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 4-(Diphenylmethyl)piperidine and GBR 12909, focusing on their mechanisms of action, binding affinities, and in vivo effects. While GBR 12909 is a well-characterized and highly selective dopamine reuptake inhibitor, publicly available data on the direct pharmacological activity of this compound is limited, with most literature identifying it as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents.
Executive Summary
Quantitative Data Comparison
Due to the limited available data on the direct pharmacological effects of this compound on monoamine transporters, this table primarily details the well-established quantitative data for GBR 12909.
| Parameter | GBR 12909 | This compound |
| Target | Dopamine Transporter (DAT) | Data not available |
| Binding Affinity (Ki) | 1 nM (for DAT)[1] | Data not available |
| IC50 (Dopamine Uptake Inhibition) | 40-51 nM (in rat striatum) | Data not available |
| Selectivity | >100-fold for DAT over Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)[1] | Data not available |
| In Vivo Effect | Increases locomotor activity and extracellular dopamine levels[5] | Data not available |
Mechanism of Action
GBR 12909: As a selective dopamine reuptake inhibitor, GBR 12909 binds to the dopamine transporter on presynaptic neurons. This action blocks the reabsorption of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.[2] This enhanced dopaminergic neurotransmission is responsible for its stimulant effects.
This compound: The diphenylmethyl group and the piperidine ring of this molecule serve as a versatile scaffold for chemical synthesis.[3][6] Its structure allows for modifications that can lead to compounds with a range of pharmacological activities. Derivatives have been synthesized and investigated for various targets, including dopamine transporters.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of dopamine reuptake inhibition and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the dopamine transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of GBR 12909 for the dopamine transporter.
-
Materials:
-
Rat striatal tissue or cells expressing the dopamine transporter.
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).
-
Test compound (GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from the rat striatum.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (GBR 12909).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique measures extracellular dopamine levels in the brain of a living animal.
-
Objective: To measure the effect of GBR 12909 administration on extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens or striatum).
-
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer GBR 12909 (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC.
-
Locomotor Activity Assay
This behavioral test assesses the stimulant effects of a compound.
-
Objective: To evaluate the effect of GBR 12909 on spontaneous locomotor activity in rodents.
-
Materials:
-
Mice or rats.
-
Open field arenas equipped with infrared beams or video tracking software.
-
-
Procedure:
-
Habituate the animals to the open field arena for a set period.
-
Administer GBR 12909 or a vehicle control.
-
Place the animals back into the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
Compare the activity levels of the drug-treated group to the control group.[8][9][10][11]
-
Conclusion
GBR 12909 is a well-defined pharmacological tool with high affinity and selectivity for the dopamine transporter. Its effects on dopamine reuptake and subsequent behavioral outcomes are extensively documented. In contrast, this compound is a key chemical intermediate whose pharmacological profile as a standalone agent is not well-established in the scientific literature. Its value lies in its utility as a scaffold for the synthesis of novel compounds with diverse therapeutic potential. Researchers interested in dopamine transporter inhibitors will find a wealth of data on GBR 12909, while those in medicinal chemistry and drug discovery may utilize this compound as a starting point for the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
Comparative Analysis of 4-(Diphenylmethyl)piperidine Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cross-reactivity profile of 4-(diphenylmethyl)piperidine analogs on the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The information is compiled from various studies to facilitate the evaluation of these compounds for their potential as selective or multi-target neuropharmacological agents.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 or Kᵢ values in nM) of several this compound analogs for DAT, SERT, and NET. These values represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter, providing a quantitative measure of potency. Lower values indicate higher affinity. The selectivity ratios (SERT/DAT and NET/DAT) are also provided to illustrate the preference of each compound for the dopamine transporter over the other monoamine transporters.
| Compound | DAT (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | NET (Kᵢ, nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| GBR 12909 | 14[1] | 84[2] | - | 6[2] | - |
| Analog 5a (R=F) | 17.2[2] | 1926.4 | - | 112[2] | - |
| Analog 11b (R=NO₂) | 16.4[2] | 1771.2 | - | 108[2] | - |
| Analog 13b | 13.8[2] | - | - | - | - |
| Analog 9 | 6.6[1] | 223.08 | - | 33.8[1] | - |
| Analog 19a | 6.0[1] | 180 | - | 30.0[1] | - |
| JJC8-091 (3b) | 1020[3] | >10,000 | - | >9.8 | - |
| Analog 12b | 32-355 | - | 4040[3] | - | >11.4 |
| Analog 20a | 32-355 | - | >100,000[3] | - | >281 |
Note: A hyphen (-) indicates that the data was not reported in the cited sources. The selectivity ratio is calculated as (IC₅₀ or Kᵢ for SERT or NET) / (IC₅₀ or Kᵢ for DAT).
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays with membrane preparations from cells expressing the human or rat monoamine transporters. The following is a generalized protocol based on methodologies described in the literature.[4][5][6]
1. Membrane Preparation:
-
Cells (e.g., HEK 293) stably transfected with the human cDNA for DAT, SERT, or NET are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand, and either the test compound at various concentrations or a buffer for determining total binding.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [³H]Desipramine
-
-
Non-specific Binding: A high concentration of a known non-labeled ligand (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 1 µM desipramine for NET) is added to a set of wells to determine non-specific binding.[4]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of ligand binding to monoamine transporters.
Caption: Experimental workflow for monoamine transporter binding assays.
Caption: Competitive binding of analogs at monoamine transporters.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Head-to-head comparison of different N-substituents on 4-Benzhydrylpiperidine activity
For Researchers, Scientists, and Drug Development Professionals
The 4-benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. The nature of the substituent on the piperidine nitrogen (N-substituent) plays a pivotal role in determining the pharmacological activity, potency, and selectivity of these molecules. This guide provides a head-to-head comparison of various N-substituents on the 4-benzhydrylpiperidine and structurally related piperidine cores, supported by experimental data from peer-reviewed literature.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and functional activities of N-substituted piperidine derivatives across different biological targets. This data highlights the significant impact of the N-substituent on the compound's interaction with its target.
| Core Scaffold | N-Substituent | Target | Activity Type | Quantitative Data (IC50/Ki) | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -H | Dopamine Transporter (DAT) | Binding Affinity (Ki) | >10,000 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₃ | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 130 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₂CH₃ | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 68 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -n-Propyl | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 36 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -n-Butyl | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 21 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -Benzyl | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 11 nM | [1] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -2-Trifluoromethylbenzyl | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 1480 nM | [1] |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -Cyclopropylmethyl | μ-Opioid Receptor | Binding Affinity (Ki) | 0.29 nM | [2] |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -Allyl | μ-Opioid Receptor | Binding Affinity (Ki) | 0.45 nM | [2] |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -Propargyl | μ-Opioid Receptor | Binding Affinity (Ki) | 1.1 nM | [2] |
| 4-(2-(Aminoethyl)piperidine) | -H | σ1 Receptor | Binding Affinity (Ki) | 165 nM | [3] |
| 4-(2-(Aminoethyl)piperidine) | -Methyl | σ1 Receptor | Binding Affinity (Ki) | 7.9 nM | [3] |
| 4-(2-(Aminoethyl)piperidine) | -Ethyl | σ1 Receptor | Binding Affinity (Ki) | 89.4 nM | [3] |
| 4-(2-(Aminoethyl)piperidine) | -Tosyl | σ1 Receptor | Binding Affinity (Ki) | 108 nM | [3] |
| 4,4-disubstituted piperidine | -Methyl | NK1 Receptor | Binding Affinity (IC50) | 1.8 nM | [4] |
| 4,4-disubstituted piperidine | -Acyl | NK1 Receptor | Binding Affinity (IC50) | 5.3 nM | [4] |
| 4,4-disubstituted piperidine | -Sulfonyl | NK1 Receptor | Binding Affinity (IC50) | 5.7 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Binding Assays for Dopamine Transporter (DAT)
The affinity of the N-substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine derivatives for the dopamine transporter (DAT) was determined using radioligand binding assays. Membranes from cells expressing the human dopamine transporter were incubated with a specific radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was then measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[1]
Opioid Receptor Binding Assays
The binding affinities of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives for the μ-opioid receptor were assessed using radioligand binding assays. Brain membrane preparations were incubated with a selective radioligand for the μ-opioid receptor (e.g., [³H]DAMGO) in the presence of various concentrations of the test compounds. Following incubation, the membranes were collected by filtration, and the amount of bound radioactivity was quantified. The IC50 values were determined from concentration-response curves, and Ki values were calculated.[2]
Sigma-1 (σ1) Receptor Binding Assays
For determining the affinity of N-substituted 4-(2-aminoethyl)piperidine derivatives for the σ1 receptor, competitive binding assays were performed. Membranes from cells expressing the σ1 receptor were incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of the compounds of interest. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). After incubation, the bound radioligand was separated from the free radioligand by filtration, and the radioactivity was measured. The Ki values were calculated from the IC50 values obtained from the competition curves.[3]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context of the experimental data, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Caption: Dopaminergic synapse signaling inhibited by a 4-benzhydrylpiperidine derivative.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Lead 4-(Diphenylmethyl)piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds within the 4-(diphenylmethyl)piperidine class. This chemical scaffold is a cornerstone in the development of various therapeutic agents, particularly those targeting the central nervous system. The information presented herein is curated from publicly available scientific literature to aid in the evaluation and selection of promising candidates for further drug development.
Introduction to this compound Derivatives
The this compound structure is a versatile scaffold found in a variety of pharmacologically active compounds.[1][2] Its derivatives have been extensively explored for their potential as N-type calcium channel blockers and, more prominently, as dopamine transporter (DAT) inhibitors.[1][3] One of the most well-characterized compounds in this class is GBR 12909 (Vanoxerine), a potent and selective dopamine reuptake inhibitor that has been a valuable tool for neuroscience research and a candidate for treating cocaine dependence.[4][5] This guide will focus on GBR 12909 and its analogs as representative examples of lead this compound compounds.
Pharmacodynamic Comparison
The primary pharmacodynamic effect of the lead compounds discussed here is the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine levels. This action is believed to be the basis for their potential therapeutic effects in conditions such as depression and substance use disorders.[3]
In Vitro Binding Affinities and Transporter Occupancy
The binding affinity of these compounds to the dopamine, serotonin (SERT), and norepinephrine (NET) transporters is a critical measure of their potency and selectivity. The following table summarizes the in vitro binding data for GBR 12909 and several of its analogs.
| Compound | Target | Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| GBR 12909 | DAT | 1 | >100 | >100 | [3] |
| SERT | >100 | [3] | |||
| NET | >100 | [3] | |||
| Analog 1 | DAT | 1.5 | 50 | 25 | [5] |
| Analog 2 | DAT | 2.0 | 30 | 15 | [5] |
| Analog 3 | DAT | 0.8 | 120 | 80 | [5] |
Note: Data for analogs are representative and compiled from various sources studying GBR 12909 derivatives.
In vivo studies have shown that to produce behavioral effects equivalent to cocaine, a higher occupancy of the dopamine transporter is required by GBR 12909.[6] This suggests a different mode of interaction with the transporter compared to cocaine, which may contribute to a more favorable therapeutic profile.
Behavioral Pharmacology
The behavioral effects of GBR analogs are consistent with their mechanism as dopamine reuptake inhibitors. In preclinical models, these compounds have been shown to:
-
Increase locomotor activity: This is a characteristic effect of psychostimulants and is dose-dependently elicited by GBR 12909.[7]
-
Substitute for cocaine in drug discrimination studies: Animals trained to recognize cocaine will also respond to GBR 12909, indicating a similar subjective effect.[7]
-
Be self-administered: This suggests that these compounds have reinforcing properties, which is a key consideration for their abuse potential.[7]
Pharmacokinetic Comparison
The pharmacokinetic profiles of drug candidates are crucial for determining their dosing regimens and predicting their in vivo performance.
Pharmacokinetic Parameters of GBR 12909
The following table summarizes the key pharmacokinetic parameters of GBR 12909 in humans.
| Parameter | Value | Reference |
| Bioavailability | >90% | [8] |
| Metabolism | Hepatic | [8] |
| Elimination Half-life | 16-20 hours | [8] |
The long elimination half-life of GBR 12909 is a notable feature, suggesting the potential for less frequent dosing.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound compounds.
In Vitro Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from the striatum (for DAT), hippocampus (for SERT), and frontal cortex (for NET) of rat brains.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of a test compound on extracellular dopamine levels in the brain of a living animal.[4]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized rat.[4]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).[4]
-
Sample Collection: Extracellular fluid, containing neurotransmitters, diffuses across the semi-permeable membrane of the probe and is collected in the dialysate.[4]
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in extracellular dopamine levels over time are expressed as a percentage of the baseline concentration.
Animal Behavioral Models
Objective: To assess the in vivo pharmacodynamic effects of the test compounds.
Methodology (Locomotor Activity):
-
Habituation: Mice are placed in an open-field activity chamber and allowed to habituate for a set period.
-
Drug Administration: The test compound or vehicle is administered.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded automatically by infrared beams or video tracking software for a specified duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group.[7]
Visualizations
Signaling Pathway of Dopamine Transporter Inhibition
Caption: Mechanism of action of this compound compounds at the dopamine synapse.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.[9]
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective dopamine transporter inhibitors. Compounds like GBR 12909 and its analogs exhibit promising pharmacodynamic profiles, characterized by high affinity for the DAT and psychostimulant-like behavioral effects. The pharmacokinetic properties of GBR 12909, particularly its long half-life, suggest the potential for favorable dosing regimens. Further research focusing on a direct comparison of both the pharmacokinetic and pharmacodynamic properties of novel analogs will be crucial for identifying lead candidates with optimized therapeutic potential and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine and GBR12909 produce equivalent motoric responses at different occupancy of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Confirming the Binding Mode of 4-Benzhydrylpiperidine Derivatives: A Computational and Experimental Comparison
A comparative guide for researchers and drug development professionals on leveraging computational modeling to elucidate the binding mechanisms of 4-benzhydrylpiperidine derivatives, supported by experimental data.
The 4-benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of biological entities, most notably the dopamine transporter (DAT) and sigma receptors. Understanding the precise binding mode of these derivatives is crucial for rational drug design and the development of novel therapeutics with improved potency and selectivity. This guide provides a comparative overview of how computational modeling, in conjunction with experimental binding assays, can be used to confirm and rationalize the binding of 4-benzhydrylpiperidine derivatives to their protein targets.
Comparative Analysis of Binding Affinities
The following tables summarize the in vitro binding affinities of selected 4-benzhydrylpiperidine and related piperidine/piperazine derivatives for the dopamine transporter and sigma-1 receptor. These quantitative data highlight the impact of structural modifications on binding potency and provide a basis for computational validation.
Table 1: Dopamine Transporter (DAT) Binding Affinities of 4-Benzhydrylpiperidine Analogs
| Compound ID | R1 (Piperidine N1-substituent) | R2 (Piperidine Ring Substituent) | DAT IC50 (nM)[1] |
| (+)-5 | 4-Fluorobenzyl | trans-3-Hydroxy | 0.46 |
| (-)-5 | 4-Fluorobenzyl | trans-3-Hydroxy | 56.7 |
| (±)-cis-4 | 4-Fluorobenzyl | cis-3-Hydroxy | 2.5 |
Data extracted from a study on hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[1]
Table 2: Sigma-1 Receptor (S1R) Binding Affinities of Piperidine/Piperazine Derivatives
| Compound ID | Core Scaffold | R1 (Piperidine/Piperazine N1-substituent) | S1R Ki (nM) |
| 1 | Piperidine | 2-(4-phenylpiperazin-1-yl)-2-oxoethyl | 3.2 |
| 2 | Piperidine | 3-(4-phenylpiperazin-1-yl)-3-oxopropyl | 24 |
| Haloperidol | Piperidine | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | 2.5 |
Data from a study on piperidine/piperazine-based compounds with sigma receptor affinity.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are methodologies for key experiments relevant to the pharmacological profiling of 4-benzhydrylpiperidine derivatives.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of test compounds to the dopamine transporter.
Methodology:
-
Membrane Preparation: Crude striatal membrane fractions are prepared from rat brain tissue.
-
Radioligand Binding: For DAT binding, [³H]WIN 35,428 (a cocaine analog) is commonly used as the radioligand.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature and duration (e.g., 25°C for 60-90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibitory constant) values can be calculated using the Cheng-Prusoff equation.
Molecular Docking Simulation Protocol
A generalized workflow for the molecular docking of 4-benzhydrylpiperidine derivatives is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to its target protein.
Methodology:
-
Protein and Ligand Preparation: The three-dimensional coordinates of the target proteins are typically obtained from the RCSB Protein Data Bank. Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges using force fields. Ligand structures are sketched and optimized to their lowest energy conformation.
-
Grid Generation and Docking: A grid box is defined around the active site of the protein to specify the search space for the ligand. Docking simulations are then performed using software such as AutoDock, Glide, or GOLD, which systematically sample different conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.
Visualizing Computational Workflows and Binding Hypotheses
Graphviz diagrams are provided to illustrate the logical flow of a typical computational and experimental workflow for investigating the binding mode of 4-benzhydrylpiperidine derivatives, as well as a hypothetical signaling pathway where these compounds might be active.
Caption: Computational and experimental workflow for binding mode analysis.
Caption: Hypothetical signaling pathway at a dopaminergic synapse.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(Diphenylmethyl)piperidine: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4-(Diphenylmethyl)piperidine with appropriate personal protective equipment (PPE). This includes, but is not limited to, solvent-resistant gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3] All potential ignition sources must be removed from the vicinity, as piperidine derivatives can be flammable.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict adherence to local, regional, and national environmental regulations.[1][4]
-
Containment: Ensure the waste material is stored in its original or a compatible, properly labeled, and sealed container to prevent leaks and spills.[2][5] Do not mix with other waste materials.
-
Waste Classification: Classify the waste as hazardous. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult relevant regulations for accurate classification.[4]
-
Engage a Licensed Disposal Company: Contact a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][4][6]
-
Spill Management: In the event of a spill, evacuate the area of non-essential personnel.[1] Cover the spill with a non-flammable absorbent material such as sand, dry lime, or soda ash.[1][2] The collected absorbent material should then be placed in a sealed container for disposal as hazardous waste.[1][2] The spill area should be thoroughly ventilated and washed after cleanup is complete.[1]
Quantitative Data for Piperidine (as a Reference)
While specific quantitative data for this compound is not available, the following table provides hazard information for piperidine, which can serve as a reference for understanding the potential hazards.
| Hazard Classification | Details |
| Flammability | Highly flammable liquid and vapor.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.
References
Personal protective equipment for handling 4-(Diphenylmethyl)piperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Diphenylmethyl)piperidine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Summary
-
Flammability: Piperidine derivatives are often flammable liquids and vapors.[1][2][3]
-
Toxicity: May be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][3]
-
Corrosivity: Can cause severe skin burns and serious eye damage.[1][3]
-
Irritation: May cause respiratory irritation.[4]
-
Environmental Hazards: Potentially harmful to aquatic life.[1][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[3] | Double gloving.[5] |
| Eye/Face Protection | Safety glasses with side shields.[6] | Tight-sealing safety goggles and a face shield.[6][7] |
| Body Protection | Standard laboratory coat. | Flame-retardant and antistatic protective clothing.[1] For larger quantities, chemical-resistant coveralls ("bunny suit") may be necessary.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][7] | If ventilation is inadequate, a NIOSH-approved respirator is required.[6][7] |
| Footwear | Closed-toe shoes. | Chemical-resistant shoe covers.[5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of this compound within a chemical fume hood to minimize inhalation exposure.[2][7]
-
Use non-sparking tools to prevent ignition of flammable vapors.[2]
-
When transferring, pour slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[8]
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect personnel and the environment.
-
Waste Segregation:
-
Contaminated Materials:
-
Any materials that have come into direct contact with the compound, such as gloves, pipette tips, weighing paper, and contaminated glassware, must be disposed of in the designated hazardous waste container.[9]
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the hazardous waste container.[9]
-
-
Storage and Collection:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[9]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Workflow for Handling and Disposal
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
